IWR-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IWR-1 in the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the β-catenin destruction complex. This document includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and developmental biology.
Introduction to the Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway is centered on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex" sequesters and phosphorylates β-catenin. This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed by the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to TCF/LEF transcription factors, activating the expression of Wnt target genes involved in proliferation, differentiation, and cell fate decisions.
This compound: Mechanism of Action
This compound is a cell-permeable small molecule that potently inhibits the Wnt/β-catenin pathway. Its primary mechanism of action is the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin even in the presence of Wnt stimulation.[1][2]
Targeting the Axin Scaffold
The core of this compound's activity lies in its ability to increase the intracellular levels of Axin proteins, particularly Axin2.[3] this compound accomplishes this by inhibiting the activity of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[4][5] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify target proteins with poly(ADP-ribose) (PARsylation).
Axin is a substrate of Tankyrase. The PARsylation of Axin by Tankyrase serves as a signal for its ubiquitination by the E3 ubiquitin ligase RNF146, which leads to the proteasomal degradation of Axin. By inhibiting Tankyrase, this compound prevents the PARsylation of Axin, thereby shielding it from ubiquitination and degradation. This leads to the accumulation of Axin within the cell. The increased concentration of the scaffold protein Axin enhances the assembly and activity of the destruction complex, leading to more efficient phosphorylation and degradation of β-catenin.[4] This, in turn, reduces the amount of β-catenin available to translocate to the nucleus and activate Wnt target gene expression.[5]
Downstream Effects of this compound
The stabilization of the Axin-scaffolded destruction complex by this compound results in a cascade of downstream events that collectively inhibit Wnt signaling:
-
Increased β-catenin Phosphorylation: With a more stable and abundant destruction complex, the phosphorylation of β-catenin by CK1α and GSK3β is enhanced.[3]
-
Decreased Nuclear β-catenin: The increased degradation of β-catenin in the cytoplasm leads to a significant reduction in its translocation to the nucleus.[5]
-
Inhibition of TCF/LEF Reporter Activity: Consequently, the transcriptional activity of TCF/LEF, which is dependent on β-catenin as a co-activator, is strongly suppressed.[3][5]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various cellular and biochemical assays. The following table summarizes key quantitative data for this compound-endo, the more active diastereomer of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Wnt/β-catenin pathway inhibition | 180 nM | L-cells expressing Wnt3A | [2] |
| IC50 for Tankyrase 1 (TNKS1) inhibition | 131 nM | In vitro auto-PARsylation assay | |
| IC50 for Tankyrase 2 (TNKS2) inhibition | 56 nM | In vitro auto-PARsylation assay | |
| EC50 for Axin2 accumulation | 2.5 µM | Human SW480 cells | |
| IC50 for β-catenin-dependent reporter assay | 26 nM | Human HEK293T cells |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate and validate the mechanism of action of this compound.
Luciferase Reporter Assay for Wnt Pathway Inhibition
This assay quantitatively measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
Wnt3a-conditioned medium or purified Wnt3a protein
-
This compound-endo
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. Add this compound at various concentrations (e.g., 0, 10, 50, 100, 200, 500 nM) or DMSO as a vehicle control. Pre-incubate the cells with this compound for 1 hour.
-
Wnt Stimulation: Stimulate the cells by adding Wnt3a-conditioned medium (50% v/v) or purified Wnt3a protein (100 ng/mL).
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess the Destruction Complex
This protocol is designed to demonstrate the effect of this compound on the association of key components of the β-catenin destruction complex, such as Axin and β-catenin.
Materials:
-
DLD-1 or other suitable colorectal cancer cell line
-
This compound-endo
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-Axin1 or Anti-Axin2 antibody for immunoprecipitation
-
Anti-β-catenin, anti-GSK3β, and anti-APC antibodies for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
ECL detection reagents
Protocol:
-
Cell Treatment: Plate DLD-1 cells and grow to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for 6-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against Axin1 or Axin2 (2-4 µg) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Co-IP Lysis Buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin, GSK3β, and APC to detect their association with Axin.
Western Blotting for β-catenin Phosphorylation and Axin Levels
This protocol is used to visualize the effect of this compound on the phosphorylation of β-catenin and the total levels of Axin.
Materials:
-
Cell line of interest (e.g., DLD-1, SW480)
-
This compound-endo
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-Axin2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and western blotting apparatus
-
ECL detection reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in phospho-β-catenin and Axin2 levels upon this compound treatment, normalizing to the loading control.
Visualizations
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits Tankyrase, stabilizing Axin and enhancing β-catenin degradation.
Logical Workflow of this compound Action
Caption: Logical flow of this compound's inhibitory effect on the Wnt pathway.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for quantifying Wnt pathway inhibition by this compound.
Conclusion
This compound is a valuable chemical tool for the study of Wnt signaling and holds potential for therapeutic development. Its mechanism of action, centered on the inhibition of Tankyrase and the subsequent stabilization of the Axin-scaffolded β-catenin destruction complex, provides a clear rationale for its potent and specific inhibition of the canonical Wnt pathway. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate the effects of this compound and other Wnt pathway modulators in various biological contexts. A thorough understanding of this compound's mechanism is crucial for its effective application in basic research and for the advancement of targeted cancer therapies.
References
- 1. gsk3b.com [gsk3b.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IWR-1: Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a pivotal small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its discovery has provided a valuable chemical tool for dissecting the intricate mechanisms of Wnt signaling and has opened avenues for therapeutic interventions in diseases characterized by aberrant Wnt pathway activation, such as various cancers and developmental disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Discovery of this compound
This compound was identified through a high-throughput screen of a synthetic chemical library designed to identify compounds that could modulate Wnt/β-catenin signaling. The screening assay typically utilizes a cell line engineered with a Wnt-responsive reporter, such as the TCF/LEF-luciferase reporter system. In this system, activation of the Wnt pathway leads to the expression of luciferase, and inhibitors of the pathway can be identified by a decrease in luminescence. This compound emerged from such screens as a potent inhibitor of Wnt signaling.[1]
Chemical Properties
This compound is a synthetic organic small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |
| Molecular Formula | C₂₅H₁₉N₃O₃[2][3][4] |
| Molecular Weight | 409.44 g/mol [2][3][4][5] |
| CAS Number | 1127442-82-3[2][3][4][6] |
| Appearance | White to beige crystalline solid[3][7] |
| Purity | ≥98% (HPLC)[3] |
| SMILES | O=C(Nc1cccc2cccnc12)c3ccc(cc3)N4C(=O)[C@@H]5[C@H]6C--INVALID-LINK--[C@@H]5C4=O[3][5][6] |
| Solubility | Soluble in DMSO (≥20 mg/mL), DMF (~20 mg/mL), Acetonitrile (1mg/mL), and Acetone (10mg/mL). Sparingly soluble in aqueous buffers.[1][2][7][8] |
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by a unique mechanism. It does not directly target β-catenin or the TCF/LEF transcription factors. Instead, this compound stabilizes the β-catenin destruction complex.[8] This multi-protein complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin in the absence of a Wnt signal.
This compound directly binds to Axin, a scaffold protein within the destruction complex.[8] This binding prevents the ubiquitination and degradation of Axin itself, leading to the stabilization and accumulation of the entire destruction complex. An intact and stable destruction complex is more efficient at phosphorylating β-catenin at key serine and threonine residues (Ser33, Ser37, and Thr41).[9] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome. Consequently, β-catenin is unable to translocate to the nucleus and activate the transcription of Wnt target genes. The IC₅₀ value for this compound in a cell-based Wnt/β-catenin pathway reporter assay is approximately 180 nM.[1][2][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ≥98% (HPLC), powder, Tankyrase1/2 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 9. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody (#9561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Unveiling the Target: A Technical Guide to IWR-1 Protein Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification of the protein targets of IWR-1, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the intricate signaling pathways involved, serving as a valuable resource for researchers in oncology, developmental biology, and drug discovery.
Introduction: The Significance of this compound
This compound (Inhibitor of Wnt Response-1) has emerged as a critical tool for dissecting the complexities of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers and developmental disorders.[1][2] Its therapeutic potential lies in its ability to specifically modulate this pathway, offering a targeted approach to disease intervention.[1] Understanding the precise molecular interactions of this compound is paramount for its optimization and clinical translation. This guide elucidates the scientific journey that led to the identification of its primary protein targets.
The Wnt/β-catenin Signaling Pathway: A Brief Overview
The canonical Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] Upon Wnt binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5][6]
This compound Target Identification: A Multi-faceted Approach
The identification of the direct molecular target of this compound was achieved through a combination of biochemical and cell-based assays. The primary mechanism of action of this compound is the stabilization of the Axin scaffold protein within the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, effectively inhibiting Wnt signaling.[7] Further investigation revealed that this compound achieves this by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[8] Tankyrases are responsible for the PARsylation of Axin, which marks it for ubiquitination and proteasomal degradation. By inhibiting Tankyrase, this compound prevents Axin degradation, thereby stabilizing the destruction complex.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Wnt/β-catenin Pathway | TCF/LEF Luciferase Reporter | 180 nM | [7] |
| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation | 131 nM | [5] |
| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation | 56 nM | [5] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| DLD-1 (colorectal cancer) | Western Blot | 10 µM | Increased Axin2 protein levels | [9] |
| DLD-1 (colorectal cancer) | Western Blot | 10 µM | Increased phospho-β-catenin | [9][10] |
| HCT116 (colorectal cancer) | Proliferation Assay | 5-50 µM | Dose-dependent inhibition of proliferation | [11] |
| Osteosarcoma spheres | Apoptosis Assay | Not specified | Induced apoptosis | [1] |
Table 3: In Vivo Efficacy of this compound
| Model System | Assay | Concentration/Dose | Effect | Reference |
| Zebrafish | Tail Fin Regeneration | 0.5 µM (minimum inhibitory) | Inhibition of regeneration | [12] |
| Mouse | Osteosarcoma Xenograft | 5 mg/kg (intratumoral) | Decreased tumor progression | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and characterize the target of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[13][14] It utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[5]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing Wnt3a-conditioned media to stimulate the Wnt pathway.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blotting for Axin and β-catenin
Western blotting is employed to assess the protein levels of Axin and the phosphorylation status of β-catenin following this compound treatment.[9][10]
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., DLD-1) with this compound (e.g., 10 µM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Axin2
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse anti-β-catenin
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
In Vivo Zebrafish Tail Fin Regeneration Assay
The zebrafish tail fin regeneration model is a powerful in vivo system to assess the activity of Wnt signaling inhibitors.[15][16]
Protocol:
-
Animal Handling and Amputation:
-
Anesthetize adult zebrafish in tricaine solution.
-
Amputate the caudal fin distal to the first lepidotrichial bifurcation using a sterile scalpel.
-
-
Treatment:
-
Place the amputated fish in water containing this compound at the desired concentration (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO).
-
Maintain the fish in the treatment or control water for the duration of the experiment, changing the water and compound daily.
-
-
Regeneration Assessment:
-
At specific time points (e.g., 3, 5, and 7 days post-amputation), anesthetize the fish and image the regenerating fins using a stereomicroscope.
-
-
Data Analysis:
-
Measure the area of the regenerated fin tissue using image analysis software.
-
Compare the regeneration in this compound-treated fish to the vehicle-treated controls.
-
In Vivo Mouse Xenograft Model
Mouse xenograft models are utilized to evaluate the anti-tumor efficacy of this compound in a preclinical setting.[1][17][18]
Protocol:
-
Cell Culture and Implantation:
-
Culture human osteosarcoma cells (e.g., MNNG/HOS) in appropriate media.
-
Subcutaneously or orthotopically inject a suspension of the cancer cells into the flank or tibia of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intratumorally or via another appropriate route) or vehicle control according to a predetermined schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for β-catenin and other markers).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.
-
Conclusion
The identification of Tankyrase 1 and 2 as the primary protein targets of this compound has provided a clear mechanistic understanding of its Wnt inhibitory activity. This knowledge, supported by robust quantitative data and detailed experimental protocols, solidifies the role of this compound as an indispensable tool for Wnt pathway research. Furthermore, the preclinical efficacy demonstrated in various cancer models underscores its potential as a lead compound for the development of novel targeted therapies. This guide serves as a comprehensive resource for researchers seeking to utilize this compound in their own investigations and to further explore the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xenograft and genetically engineered mouse model systems of osteosarcoma and Ewing's sarcoma: tumor models for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt-induced dephosphorylation of Axin releases β-catenin from the Axin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishing Human and Canine Xenograft Murine Osteosarcoma Models for Application of Focused Ultrasound Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Models of Osteosarcoma: Unraveling Disease Mechanisms and Accelerating Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: IWR-1 Stabilization of the Axin2 Destruction Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key regulatory hub in this pathway is the β-catenin destruction complex, which is orchestrated by the scaffold protein Axin. The small molecule IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent and specific antagonist of the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to stabilize the Axin2-containing destruction complex, leading to the suppression of oncogenic Wnt signaling. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.
Mechanism of Action: this compound-mediated Stabilization of the Axin2 Destruction Complex
Under normal physiological conditions, in the absence of a Wnt ligand, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.[1] This action keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor)-mediated transcription of Wnt target genes.
This compound exerts its inhibitory effect on the Wnt pathway by directly targeting the destruction complex. Specifically, this compound promotes the stability of Axin proteins, particularly Axin2.[2][3] This stabilization of the Axin scaffold enhances the assembly and activity of the destruction complex, leading to increased phosphorylation of β-catenin.[2][4] The phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for degradation by the proteasome.[1] Consequently, the cytoplasmic pool of β-catenin is diminished, preventing its nuclear accumulation and the subsequent transcription of Wnt target genes.[5][6] Some studies suggest that this compound functions through the inhibition of Tankyrase 1 and 2, enzymes that poly-ADP-ribosylate Axin, marking it for degradation.[6] By inhibiting tankyrases, this compound prevents Axin degradation, thereby stabilizing the destruction complex.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 180 nM | L-cells expressing Wnt3A | [7] |
| IC50 | ~0.05 µM | HEK293 cells (TCF/LEF reporter) | [5] |
Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cell-based assays.
| Cell Line | This compound Concentration | Effect on Axin2 Protein Levels | Effect on Phospho-β-catenin (Ser33/37/Thr41) Levels | Effect on "Free" β-catenin Levels | Reference |
| DLD-1 | Not specified | Potent induction | Increased | Decreased | [2][4] |
| HCT116 | 5-50 µM | Not specified | Not specified | Decreased total β-catenin | [5][8] |
| H460 and DLD-1 | Not specified | IWR-3 induces Axin1 stabilization | Not specified | Not specified | [2] |
Table 2: Cellular Effects of this compound on Key Wnt Pathway Components. This table summarizes the observed effects of this compound on the protein levels of Axin2, phosphorylated β-catenin, and the pool of β-catenin not bound to E-cadherin in various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF transcription factors.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a-conditioned medium (or recombinant Wnt3a)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.[5][9][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as fold change relative to the unstimulated control or as a percentage of the Wnt3a-stimulated control.
Western Blot Analysis of Axin2 and β-catenin
Western blotting is used to detect changes in the protein levels of Axin2 and β-catenin following this compound treatment.
Materials:
-
DLD-1 or HCT116 colorectal cancer cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Axin2
-
Mouse anti-β-catenin
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate DLD-1 or HCT116 cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[11] Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Immunoprecipitation of the Axin2 Destruction Complex
Immunoprecipitation is used to isolate the Axin2-containing destruction complex to study its composition and post-translational modifications of its components in response to this compound treatment.
Materials:
-
DLD-1 or other suitable cells
-
This compound
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Anti-Axin2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Antibodies for Western blot detection (Axin2, β-catenin, phospho-β-catenin, GSK3β, APC)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO as described for Western blotting. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Axin2 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer for subsequent Western blot analysis.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the components of the destruction complex.[3]
In Vivo Zebrafish Tailfin Regeneration Assay
This in vivo assay assesses the effect of this compound on a Wnt-dependent biological process, tissue regeneration.[12]
Materials:
-
Adult zebrafish
-
This compound
-
DMSO (vehicle control)
-
Fish water (e.g., E3 medium)
-
Anesthetic (e.g., Tricaine/MS-222)
-
Scalpel or razor blade
-
Stereomicroscope with a camera
Protocol:
-
Acclimatization: Acclimate adult zebrafish to the experimental conditions.
-
Amputation: Anesthetize the fish and amputate the caudal fin at a consistent position, for example, just distal to the fin rays' bifurcation.[13][14]
-
Treatment: Place the amputated fish in tanks containing fish water with either this compound at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.[12]
-
Daily Maintenance: Change the water and re-dose with this compound or DMSO daily.
-
Imaging and Analysis: At specific time points post-amputation (e.g., 4 and 7 days), anesthetize the fish and image the regenerating tailfins using a stereomicroscope.[12][13]
-
Quantification: Measure the area of the regenerated fin tissue using image analysis software (e.g., ImageJ). Compare the regeneration in the this compound-treated group to the control group. A significant reduction in fin regrowth indicates inhibition of the Wnt pathway.
Visualizations
Wnt/β-catenin Signaling Pathway and the Effect of this compound
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the β-catenin destruction complex via Ephexin1-Axin1 interaction promotes colorectal cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of IWR-1 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule tool in developmental biology research. Its potent and specific inhibition of the canonical Wnt/β-catenin signaling pathway allows for precise dissection of this crucial signaling cascade's role in embryogenesis, tissue regeneration, and stem cell biology. This technical guide provides an in-depth overview of this compound's function, quantitative data on its application, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[2][3] This targeted activity makes this compound an invaluable tool for studying the multifaceted roles of Wnt signaling in various developmental processes.
Mechanism of Action
This compound functions by inhibiting the activity of Tankyrase-1 and Tankyrase-2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family.[4] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.
By inhibiting Tankyrase, this compound prevents the degradation of Axin.[3] The stabilized Axin then effectively scaffolds the other components of the destruction complex, namely Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This fully assembled and stabilized complex efficiently phosphorylates β-catenin, targeting it for ubiquitination and degradation by the proteasome. Consequently, β-catenin is unable to translocate to the nucleus and activate the transcription of Wnt target genes mediated by the TCF/LEF family of transcription factors.[4]
Quantitative Data
The effective concentration of this compound varies depending on the cell type, model organism, and specific application. The following tables summarize key quantitative data for the use of this compound in developmental biology research.
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Assay/Cell Line | IC50 Value | Reference |
| Wnt/β-catenin reporter in L-cells | 180 nM | [1][2] |
| Wnt3a-dependent luciferase reporter in HEK293T cells | 26 nM | [5] |
| Tankyrase inhibition (Axin2 accumulation) in SW480 cells | 2.5 µM | [5] |
| Cardiomyogenesis induction | ~2.2 µM | [6] |
Table 2: Effective Concentrations of this compound in Developmental Biology Applications
| Application | Model System | Concentration Range | Reference |
| Cardiomyocyte differentiation from hPSCs | Human iPSCs | 2.5 - 10 µM | [7] |
| Zebrafish swimbladder development inhibition | Danio rerio embryos | 10 µM | [8][9] |
| Zebrafish tail fin regeneration inhibition | Adult Danio rerio | 10 µM | [6] |
| Mouse epiblast stem cell self-renewal | Mouse EpiSCs | Not specified, used in combination with CHIR99021 | [10][11] |
| Inhibition of craniofacial defects in zebrafish | Danio rerio embryos | 5 - 10 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: To prepare a 10 mM stock solution, add 1.22 mL of high-purity DMSO to 5 mg of this compound powder.[13]
-
Solubilization: Gently warm the vial to 37°C for 3-5 minutes and pipette up and down to ensure complete dissolution.[14]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[13] A working solution of 1 mM can be prepared by diluting the 10 mM stock with DMSO and stored at 4°C for up to six months.[13]
Wnt/β-catenin Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2.[15]
-
Transfection/Transduction: Transduce the cells with a TCF/LEF luciferase reporter lentivirus.[15] Alternatively, transiently co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24-48 hours, treat the cells with varying concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (DMSO).[16]
-
Luciferase Assay: After the desired incubation period (typically 16-24 hours), measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Western Blot Analysis of β-catenin and Axin2
This protocol is used to assess the protein levels of β-catenin and Axin2 following this compound treatment.
-
Cell Lysis: Plate and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and Axin2 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Directed Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells (hPSCs)
This protocol outlines a common strategy for differentiating hPSCs into cardiomyocytes using temporal modulation of Wnt signaling.[1][20]
-
Mesoderm Induction: Culture hPSCs to confluency. Initiate differentiation by treating with a GSK3β inhibitor (e.g., CHIR99021) in a defined medium (e.g., RPMI/B27 minus insulin) for 24-48 hours to induce mesoderm.[1][20]
-
Wnt Inhibition: After mesoderm induction, replace the medium with a defined medium containing this compound (typically 5 µM) to inhibit Wnt signaling and promote cardiac specification. This treatment is usually applied from day 3 to day 5 of differentiation.
-
Cardiomyocyte Maturation: From day 5 onwards, culture the cells in a maintenance medium (e.g., RPMI/B27 with insulin), changing the medium every 2-3 days. Beating cardiomyocytes typically appear around day 10-12.[1][20]
-
Characterization: Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Zebrafish Tail Fin Regeneration Assay
This in vivo assay assesses the effect of this compound on tissue regeneration.
-
Anesthetization and Amputation: Anesthetize adult zebrafish in tricaine solution. Amputate the caudal fin distal to the first fin ray bifurcation using a sterile scalpel.[21][22]
-
This compound Treatment: Immediately after amputation, place the fish in water containing the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control.[6]
-
Maintenance and Observation: Maintain the fish in the treatment water, changing the water and replenishing the this compound daily. Document fin regeneration at regular intervals (e.g., daily or every other day) using a stereomicroscope with a camera.
-
Data Analysis: Measure the area of the regenerated fin tissue at each time point. Plot the regenerated area over time to compare the regeneration rates between this compound treated and control groups.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the effect of this compound on a developmental process.
Conclusion
This compound is a powerful and specific inhibitor of the Wnt/β-catenin signaling pathway, making it an indispensable tool for developmental biology research. Its ability to stabilize the β-catenin destruction complex provides a precise method for interrogating the roles of Wnt signaling in a wide array of developmental contexts. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of embryogenesis, regeneration, and stem cell biology. As our understanding of the intricacies of Wnt signaling continues to grow, the application of small molecule inhibitors like this compound will undoubtedly remain at the forefront of developmental biology research.
References
- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 13. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. addgene.org [addgene.org]
- 20. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 21. zfic.org [zfic.org]
- 22. zfic.org [zfic.org]
Methodological & Application
Application Notes and Protocols: IWR-1 Treatment for hPSC Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The precise temporal modulation of key signaling pathways is critical for efficient and reproducible differentiation. The Wnt signaling pathway, in particular, plays a multifaceted role in development, governing cell fate decisions between self-renewal and differentiation into the three primary germ layers: endoderm, mesoderm, and ectoderm.
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that inhibits the canonical Wnt signaling pathway. It functions by stabilizing Axin2, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby preventing its nuclear translocation and subsequent activation of Wnt target genes. The strategic application of this compound, particularly its treatment duration and concentration, is a powerful tool to direct hPSC differentiation towards specific lineages, most notably cardiomyocytes.
These application notes provide a comprehensive overview of the use of this compound in hPSC differentiation, with a primary focus on cardiac lineage induction. We also discuss the role of Wnt signaling modulation in definitive endoderm and ectoderm specification. Detailed protocols, quantitative data summaries, and pathway diagrams are provided to guide researchers in applying this technology.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound treatment on hPSC differentiation efficiency, primarily focusing on cardiac lineages due to the wealth of available data.
Table 1: Effect of this compound Treatment on Cardiac Differentiation Efficiency
| hPSC Line | Differentiation Protocol Highlights | This compound Concentration | This compound Treatment Duration (Days of Differentiation) | Outcome Measure | Differentiation Efficiency (Control) | Differentiation Efficiency (this compound Treated) | Reference |
| H7 hESCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 2.5 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 7.2% | 27.5% | [1] |
| H7 hESCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 10 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 7.2% | 34.1% | [1] |
| Human iPSCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 10 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 0.53% | 23.6% | [1] |
| Human iPSCs | CHIR99021 (initiation/maintenance), followed by this compound | 5 µM | 2 days (Days 3-5) | % cTnT+ cells | Not explicitly stated for control | Up to 95.5% | [2] |
| HES3 hESCs | CHIR99021 (6 µM) for 24h, with or without this compound | 2.5 µM | 2 days (Days 2-4) | % GFP/NKX2-5+ cells | ~25% | ~50% | [3] |
| MDI-C16 hiPSCs | CHIR99021 (1 day) followed by IWP-2 + this compound-endo | 5 µM | 2 days (Days 3-5) | % TNNT2+ cells | Not applicable | 93.7 ± 1.1% | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: Wnt signaling pathway and the mechanism of this compound action.
Experimental Workflow for Cardiac Differentiation
Caption: A typical workflow for cardiac differentiation of hPSCs using this compound.
Logical Relationship of Wnt Signaling in Germ Layer Specification
Caption: The differential role of Wnt signaling in directing hPSC fate.
Experimental Protocols
Protocol 1: Directed Differentiation of hPSCs to Cardiomyocytes using this compound
This protocol is a compilation of common methodologies and should be optimized for specific hPSC lines.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DPBS (Ca2+/Mg2+ free)
-
Accutase or other cell dissociation reagent
-
Fetal Bovine Serum (FBS), qualified
-
Penicillin-Streptomycin
Procedure:
-
hPSC Culture (Day -2 to 0):
-
Culture hPSCs in mTeSR1 on Matrigel-coated 6-well plates until they reach 80-90% confluency.
-
On Day 0, the cells are ready for differentiation.
-
-
Mesoderm Induction (Day 0-2):
-
On Day 0, aspirate the mTeSR1 medium and replace it with RPMI/B-27 (minus insulin) medium containing a GSK3 inhibitor, such as CHIR99021 (e.g., 6-12 µM).
-
On Day 1, replace with fresh RPMI/B-27 (minus insulin) containing CHIR99021.
-
On Day 2, some protocols suggest replacing the medium with RPMI/B-27 (minus insulin) without CHIR99021.
-
-
Wnt Inhibition and Cardiac Specification (Day 3-5):
-
On Day 3, aspirate the medium and replace it with RPMI/B-27 (minus insulin) containing This compound (typically 5-10 µM) .
-
On Day 4, replace with fresh RPMI/B-27 (minus insulin) containing this compound.
-
On Day 5, replace the medium with RPMI/B-27 (minus insulin) without this compound.
-
-
Cardiomyocyte Maturation (Day 6 onwards):
-
From Day 6 onwards, culture the cells in RPMI/B-27 (with insulin). Change the medium every 2-3 days.
-
Spontaneously beating areas should start to appear between days 8 and 12.
-
-
Characterization:
-
Assess differentiation efficiency by immunocytochemistry or flow cytometry for cardiac markers such as cardiac Troponin T (cTnT) and NKX2-5.
-
Protocol 2: General Guideline for Definitive Endoderm Differentiation
Wnt signaling activation is a critical first step for definitive endoderm (DE) differentiation. This compound is generally not used for the initial induction but can be relevant for later-stage patterning of endodermal lineages.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium
-
B-27 Supplement
-
Activin A
-
CHIR99021
-
DPBS
Procedure:
-
Mesendoderm Induction (Day 1):
-
Start with 70-80% confluent hPSCs.
-
On Day 1, replace the maintenance medium with RPMI/B-27 medium supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 3 µM).
-
-
Definitive Endoderm Specification (Days 2-3):
-
On Day 2, replace the medium with RPMI/B-27 containing only Activin A (100 ng/mL).
-
On Day 3, repeat the medium change with RPMI/B-27 and Activin A.
-
-
Characterization:
Protocol 3: General Guideline for Neural Ectoderm Differentiation
Neural induction from hPSCs typically relies on the inhibition of both SMAD and Wnt signaling pathways.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or equivalent maintenance medium
-
Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
SB431542 (inhibitor of TGF-β/Activin/Nodal signaling)
-
Noggin or LDN193189 (inhibitors of BMP signaling)
Procedure:
-
Neural Induction (Day 0 onwards):
-
Start with high-quality, undifferentiated hPSCs.
-
On Day 0, replace the maintenance medium with Neural Induction Medium supplemented with dual SMAD inhibitors (e.g., 10 µM SB431542 and 100 nM LDN193189).
-
Change the medium daily.
-
-
Neural Progenitor Cell Formation:
-
Over the next 5-7 days, the cells will transition to a neuroepithelial morphology.
-
Neural rosettes may become visible.
-
-
Characterization:
Concluding Remarks
This compound is a valuable tool for directing the differentiation of hPSCs, particularly towards the cardiac lineage. The precise timing and duration of this compound treatment are critical for achieving high differentiation efficiencies. While the role of Wnt inhibition in the initial specification of definitive endoderm and ectoderm is context-dependent and often secondary to other signaling pathways, the modulation of Wnt signaling remains a central theme in hPSC fate decisions. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this compound in their specific hPSC differentiation applications. It is always recommended to empirically determine the optimal concentrations and timing for each hPSC line and desired cell type.
References
- 1. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Pax6 is a human neuroectoderm cell fate determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Generation of Highly Purified Neural Stem Cells from Human Adipose-Derived Mesenchymal Stem Cells by Sox1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IWR-1 In Vivo Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded β-catenin destruction complex, which promotes the degradation of β-catenin and subsequently blocks the transcription of Wnt target genes.[4] Specifically, this compound acts as a tankyrase inhibitor, preventing the PARsylation of Axin and leading to its stabilization.[5][6] Due to its role in regulating a pathway frequently dysregulated in various cancers and developmental processes, this compound is a valuable tool for in vivo studies in mouse models of oncology, developmental biology, and tissue regeneration.[4][7][8]
This document provides a comprehensive overview of reported in vivo administration strategies for this compound in mice, including dosage, routes of administration, and detailed experimental protocols.
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and stem cell self-renewal.[5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound stabilizes Axin, a rate-limiting component of this complex, thereby enhancing the destruction of β-catenin and inhibiting the pathway even in cases of aberrant activation, such as those caused by APC loss-of-function mutations in colorectal cancer.[4]
Caption: this compound inhibits Tankyrase, stabilizing Axin and the destruction complex, leading to β-catenin degradation.
Data Presentation: Summary of In Vivo this compound Dosing Regimens in Mice
The following table summarizes various this compound administration protocols that have been successfully employed in published mouse studies.
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Vehicle | Application/Key Findings | Reference |
| 5 mg/kg | Intraperitoneal (IP) | Every 2 days | 12 days | Not specified | 0.04 mL DMSO | Inhibition of Wnt/β-catenin pathway. | [1] |
| 5 mg/kg | Intratumoral (IT) | Every 2 days | 2 weeks | Nude mice with human osteosarcoma xenograft | Not specified | Inhibited tumor growth. Synergistic cytotoxicity when combined with doxorubicin. | [1][5][6] |
| 10 mg/kg | Subcutaneous (SC) | Days 1, 3, 5 | 5 days | Imiquimod-induced psoriasis-like model | Not specified | Ameliorated psoriatic skin lesions. | [6] |
| 30 mg/kg | Intraperitoneal (IP) | Single dose | N/A | CD-1 nude mice | Not specified | Characterized unbound this compound-endo exposure in brain extracellular fluid and plasma. | [9] |
| Not Specified | Intraperitoneal (IP) | Once a day | 4 weeks | Mouse model of periapical lesions | Not specified | Inhibited Wnt/β-catenin signaling, leading to enlarged periapical lesions. | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in mice. These are generalized protocols based on common practices and should be adapted to specific experimental needs and institutional guidelines (IACUC).
This compound is typically dissolved in a vehicle suitable for in vivo use. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, which may then be diluted.
Materials:
-
This compound-endo powder (the active diastereomer)
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of mice, their average weight, the dosage (mg/kg), and the total number of injections.
-
Initial Solubilization: Prepare a concentrated stock solution of this compound in 100% sterile DMSO. For example, create a 10 mg/mL stock solution. Ensure the powder is completely dissolved by vortexing.
-
Working Solution Preparation: On the day of injection, dilute the DMSO stock solution to the final desired concentration using sterile PBS or saline.
-
Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <10%) to avoid toxicity. One study reports dissolving this compound in 0.04 mL of DMSO for a 5 mg/kg dose[1].
-
-
Final Volume Calculation: The final injection volume for an intraperitoneal injection in a mouse should not exceed 10 ml/kg.[11][12][13] For a 25-gram mouse, the maximum volume is 0.25 mL.
-
Example Calculation for a 5 mg/kg dose in a 25g mouse:
-
Dose = 5 mg/kg * 0.025 kg = 0.125 mg of this compound
-
If your working solution is 1 mg/mL, you would inject 125 µL (0.125 mL).
-
-
Intraperitoneal injection is the most common administration route for systemic delivery of this compound.[14]
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge, 5/8" length or less)[11]
-
70% Isopropyl alcohol wipes
-
Appropriate personal protective equipment (PPE)
-
Sharps container
Procedure:
-
Animal Restraint: Properly restrain the mouse. One common method is to scruff the mouse with the non-dominant hand and allow the body to rest in your palm, tilting the head slightly downwards. This position causes the abdominal organs to shift cranially, reducing the risk of organ puncture.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[11][13] This avoids the cecum (on the left side) and the bladder (midline).
-
Needle Insertion: Hold the syringe with your dominant hand. Insert the needle at a 30-40° angle with the bevel facing up. For a standard 5/8" needle, insert it about halfway into the abdominal cavity.[13]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood, urine, or intestinal contents) is aspirated. If fluid is aspirated, withdraw the needle and prepare a new sterile syringe and needle for a second attempt after a brief recovery period for the animal.[13]
-
Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the full volume.
-
Withdrawal and Monitoring: Withdraw the needle along the same path of insertion. Return the mouse to its cage and monitor it for several minutes for any immediate adverse reactions (e.g., signs of pain, bleeding).[11]
-
Record Keeping: Document the procedure, including the substance, dose, volume, route, and date, on the animal's record.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse cancer model.
Caption: A generalized workflow for in vivo experiments involving this compound administration in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin regulates an ancient signaling network during zebrafish scale development | bioRxiv [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. ichor.bio [ichor.bio]
Application Notes and Protocols for Cardiac Differentiation of Stem Cells Using IWR-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, to direct the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The protocols outlined below are based on established methodologies and offer a robust framework for generating cardiac lineages for research and drug discovery applications.
Introduction
Cardiac differentiation from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is a critical process for modeling cardiovascular diseases, screening for cardiotoxic drugs, and developing cell-based therapies. The Wnt signaling pathway plays a crucial, biphasic role in this process. Initial activation of the Wnt pathway is essential for mesoderm induction, while its subsequent inhibition is required for the specification of cardiac progenitors and their differentiation into cardiomyocytes.[1][2]
This compound (Inhibitor of Wnt Response-1) is a small molecule that stabilizes the Axin2 destruction complex, leading to the degradation of β-catenin and thereby inhibiting the canonical Wnt signaling pathway.[3] Its timely application following mesoderm induction has been shown to significantly enhance the efficiency of cardiomyocyte generation from hPSCs.[1][2][3]
Mechanism of Action: Wnt Signaling in Cardiac Differentiation
The canonical Wnt signaling pathway is a key regulator of embryonic development, including cardiogenesis. In its "off" state, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
This compound promotes the stability of the Axin-containing destruction complex, effectively keeping the Wnt pathway in its "off" state, which is crucial for directing mesodermal progenitors towards a cardiac fate.
Caption: Wnt signaling pathway and the role of this compound in cardiac differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the use of this compound for cardiac differentiation.
Table 1: Effect of this compound on Cardiomyocyte Differentiation Efficiency
| Cell Type | Treatment Protocol | This compound Concentration (µM) | Differentiation Efficiency (% cTnT+ cells) | Reference |
| Human ES Cells | BMP-4 (25 ng/ml) for 4 days, then this compound for 2 days | 2.5 | 27.5% (beating clusters) | [3] |
| Human ES Cells | BMP-4 (25 ng/ml) for 4 days, then this compound for 2 days | 10 | 34.1% (beating clusters) | [3] |
| Human iPS Cells | BMP-4 (25 ng/ml) for 4 days, then this compound for 2 days | 10 | 23.6% (beating clusters) | [3] |
| Human iPS Cells | CHIR99021 (10 µM) for 24h, then this compound (10 µM) from day 3 | 10 | >90% | [1] |
| Human PSCs | CHIR99021, then IWP-2 + this compound-endo | 5 | 87.1 - 93.7% | [4][5] |
Table 2: Effect of this compound on Cardiac Gene Expression
| Gene | Treatment Condition (hESCs) | Fold Change vs. Control (BMP-4 alone) | Reference |
| NKX2.5 | BMP-4 followed by this compound | Significant Increase | [3] |
| ISL1 | BMP-4 followed by this compound | Significant Increase | [3] |
| GATA4 | BMP-4 followed by this compound | Significant Increase | [3] |
| MEF2C | BMP-4 followed by this compound | Significant Increase | [3] |
| cTnT | CHIR99021 followed by this compound | Significantly more common | [1] |
Experimental Protocols
Protocol 1: BMP-4 and this compound Mediated Cardiac Differentiation
This protocol is adapted from a method demonstrating enhanced cardiac differentiation through sequential treatment with BMP-4 and a Wnt inhibitor.[3]
Materials:
-
Human pluripotent stem cells (hESCs or hiPSCs)
-
Matrigel or other suitable extracellular matrix
-
mTeSR1 or other appropriate PSC maintenance medium
-
Differentiation medium: RPMI 1640, B27 supplement (without insulin)
-
Recombinant Human BMP-4
-
This compound
-
0.1% Gelatin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Collagenase IV or other dissociation reagent
Procedure:
-
PSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Embryoid Body (EB) Formation (Day 0): Dissociate hPSCs into small clumps using collagenase IV and culture them in suspension in differentiation medium to form EBs.
-
Mesoderm Induction (Days 1-4): On day 1, add BMP-4 to the EB suspension culture at a final concentration of 25 ng/mL. Continue culture for 4 days.
-
Wnt Inhibition (Days 5-6): On day 5, replace the medium with fresh differentiation medium containing this compound at a final concentration of 2.5-10 µM. Culture for an additional 2 days.
-
Cardiomyocyte Maturation (Day 7 onwards): On day 7, transfer the EBs to gelatin-coated plates and culture in differentiation medium without BMP-4 or this compound. Change the medium every 2-3 days.
-
Observation: Beating cardiomyocytes can typically be observed between days 12-14.
Protocol 2: Small Molecule-Based Cardiac Differentiation (GiWi Protocol)
This protocol utilizes a GSK3β inhibitor (Gi) to activate Wnt signaling for mesoderm induction, followed by a Wnt inhibitor (Wi) like this compound for cardiac specification.[1][2]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
mTeSR1 medium
-
Differentiation medium: RPMI 1640, B27 supplement (without insulin)
-
CHIR99021 (GSK3β inhibitor)
-
This compound
-
DPBS
Procedure:
-
PSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they are fully confluent.
-
Mesoderm Induction (Day 0): Initiate differentiation by replacing the mTeSR1 medium with differentiation medium containing CHIR99021 at a final concentration of 6-12 µM.[6]
-
Wnt Inhibition (Day 3): After 24-48 hours of CHIR99021 treatment, replace the medium with fresh differentiation medium containing this compound at a final concentration of 5-10 µM.[1][6]
-
Cardiomyocyte Maturation (Day 5 onwards): After 48 hours of this compound treatment, replace the medium with differentiation medium without any small molecules. Change the medium every 2-3 days.
-
Observation: Spontaneously beating cardiomyocytes typically appear around day 10.[7]
Caption: Experimental workflows for cardiac differentiation using this compound.
Characterization of Differentiated Cardiomyocytes
Immunocytochemistry:
-
Fix differentiated cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with primary antibodies against cardiac markers such as cardiac Troponin T (cTnT), α-actinin, and NKX2.5.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize using fluorescence microscopy.
Flow Cytometry:
-
Dissociate differentiated cells into a single-cell suspension.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently conjugated antibody against a cardiac-specific marker (e.g., cTnT).
-
Analyze the percentage of positive cells using a flow cytometer.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells at different stages of differentiation.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for key cardiac genes (e.g., NKX2.5, ISL1, GATA4, TNNT2).
-
Normalize expression levels to a housekeeping gene.
Troubleshooting
-
Low Differentiation Efficiency:
-
Optimize the concentration of this compound and the timing of its addition.
-
Ensure high quality and proper confluency of starting PSCs.
-
Test different batches of B27 supplement.
-
-
Cell Death:
-
Optimize the concentration of small molecules, as high concentrations can be toxic.
-
Ensure proper handling and culture conditions.
-
-
Variability between PSC lines:
-
Differentiation propensity can vary between cell lines. It may be necessary to optimize the protocol for each specific line.
-
Conclusion
The use of this compound in a temporally controlled manner is a highly effective strategy for directing the differentiation of pluripotent stem cells into cardiomyocytes. The protocols and data presented here provide a solid foundation for researchers to efficiently generate cardiomyocytes for a wide range of applications in cardiovascular research and drug development.
References
- 1. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 5. Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Generation of Human Induced Pluripotent Stem Cell-Derived Cardiac Pacemaker Cells Using Novel Differentiation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, in various organoid culture systems. This document details the mechanism of action, provides quantitative data on its effects, and offers detailed protocols for its application in intestinal, lung, kidney, and cancer organoids.
Introduction to this compound
This compound (Inhibitor of Wnt Response-1) is a small molecule that specifically targets the canonical Wnt signaling pathway. Its mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex. By stabilizing Axin2, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. This targeted inhibition makes this compound a valuable tool for studying the role of Wnt signaling in organoid development, differentiation, and disease modeling.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway is crucial for stem cell maintenance, proliferation, and differentiation in many tissues. In the absence of Wnt ligands, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, marking it for ubiquitination and degradation. Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression. This compound intervenes by binding to and stabilizing Axin2, which enhances the activity of the destruction complex and promotes β-catenin degradation, effectively blocking Wnt signaling.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various organoid and cell culture systems. It is important to note that optimal concentrations may vary depending on the specific organoid type, culture conditions, and desired outcome.
| Application Area | Organoid/Cell Type | This compound Concentration | Duration of Treatment | Observed Effects | Reference |
| Wnt Signaling Inhibition | L-Wnt-STF Reporter Cells | IC50: 180 nM | Not Specified | Inhibition of Wnt/β-catenin reporter activity. | [1] |
| Kidney Organoid Differentiation | Human iPSC-derived Ureteric Bud Organoids | 3 µM | Not Specified | Component of differentiation cocktail. | [2] |
| Lung Organoid Differentiation | Human iPSC-derived Pulmonary Organoids | 200 nM | Day 4 of differentiation | Component of anterior foregut endoderm differentiation medium. | [3] |
| Cancer Cell Proliferation | HCT116 Colorectal Cancer Cells | 5 - 50 µM | 24 - 48 hours | Dose- and time-dependent decrease in cell proliferation. | [1][4] |
| Epithelial-Mesenchymal Transition (EMT) Inhibition | HCT116 Colorectal Cancer Cells | 10 µM | 24 hours | Increased E-cadherin; Decreased N-cadherin, Vimentin, and Snail. | [4] |
| Cancer Organoid Viability | Patient-Derived Colorectal Cancer Organoids | 10 µM | 24 hours | Inhibition of EMT markers in ex vivo cultured tissues. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound stock and working solutions for use in organoid culture.
Materials:
-
This compound powder (e.g., 5 mg vial)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. To a 5 mg vial of this compound (molecular weight: 409.44 g/mol ), add 1.22 mL of DMSO to achieve a 10 mM stock solution. c. Mix thoroughly by pipetting up and down until the powder is completely dissolved. Warming to 37°C for 3-5 minutes can aid solubilization. d. Aliquot the 10 mM stock solution into smaller volumes (e.g., 100 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (1 mM): a. Thaw a 100 µL aliquot of the 10 mM this compound stock solution. b. Add 900 µL of DMSO to the 100 µL of 10 mM stock solution to obtain a 1 mM working solution. c. Mix well by pipetting. d. Store the 1 mM working solution at 4°C for up to six months.
Note: The final concentration of DMSO in the organoid culture medium should not exceed 0.5% to avoid toxicity.
Protocol 2: Dose-Response Analysis of this compound on Intestinal Organoid Viability
This protocol outlines a method to determine the dose-dependent effect of this compound on the viability of intestinal organoids using a luminescence-based ATP assay.
Materials:
-
Established intestinal organoid culture
-
Basal culture medium for intestinal organoids
-
Matrigel® or other suitable extracellular matrix
-
This compound working solution (1 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Organoid Plating: a. Harvest and dissociate intestinal organoids into small fragments or single cells according to your standard protocol. b. Resuspend the organoid fragments/cells in Matrigel® at a density of approximately 100 crypts/fragments per 50 µL. c. Plate 50 µL of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 96-well plate. d. Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify. e. Gently add 100 µL of complete intestinal organoid growth medium to each well.
-
This compound Treatment: a. Prepare a serial dilution of this compound in the organoid growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose). b. After 24-48 hours of initial organoid growth, carefully remove the medium from each well. c. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. d. Culture the organoids for 72 hours, refreshing the medium with the respective treatments every 48 hours.
-
Viability Assay: a. At the end of the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence readings of the this compound treated wells to the vehicle control wells. b. Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 (concentration that inhibits growth by 50%).
Protocol 3: Analysis of Differentiation Markers in Lung Organoids Treated with this compound
This protocol describes how to assess the effect of this compound on the expression of key differentiation markers in lung organoids using immunofluorescence.
Materials:
-
Mature lung organoids
-
Lung organoid culture medium
-
This compound working solution (1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% donkey serum in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-SOX2, anti-NKX2-1, anti-SFTPC, anti-FOXJ1)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
This compound Treatment: a. Culture mature lung organoids in the appropriate medium. b. Treat the organoids with a predetermined concentration of this compound (e.g., 200 nM) or a vehicle control (DMSO) for a specified duration (e.g., 5-7 days). Refresh the medium with the treatment every 2-3 days.
-
Fixation and Permeabilization: a. Carefully aspirate the medium and wash the organoids twice with PBS. b. Fix the organoids in 4% PFA for 1 hour at room temperature. c. Wash the organoids three times with PBS for 5 minutes each. d. Permeabilize the organoids with permeabilization buffer for 30 minutes at room temperature. e. Wash three times with PBS.
-
Immunostaining: a. Block the organoids in blocking buffer for 1-2 hours at room temperature. b. Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C. c. The next day, wash the organoids three times with PBS for 10 minutes each. d. Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 2 hours at room temperature, protected from light. e. Wash three times with PBS for 10 minutes each, protected from light.
-
Imaging and Analysis: a. Mount the stained organoids on a slide with mounting medium. b. Image the organoids using a confocal microscope. c. Analyze the images to quantify the expression and localization of the differentiation markers in the this compound treated versus control organoids. This can involve measuring fluorescence intensity or counting the number of positive cells for each marker.
Applications in Different Organoid Systems
-
Intestinal Organoids: this compound can be used to study the role of Wnt signaling in intestinal stem cell maintenance and differentiation. Inhibition of Wnt signaling is expected to promote differentiation towards enterocyte and other mature cell lineages while reducing the proliferation of Lgr5+ stem cells.
-
Lung Organoids: In lung organoid development, precise temporal control of Wnt signaling is critical. This compound can be applied at specific stages to direct differentiation towards either proximal (airway) or distal (alveolar) fates. For example, Wnt inhibition can influence the expression of key transcription factors like SOX2 (airway) and NKX2-1 (lung progenitor).[5][6][7][8]
-
Kidney Organoids: The formation of nephron structures within kidney organoids is highly dependent on Wnt signaling. This compound can be used to investigate the impact of Wnt inhibition on the proliferation and differentiation of nephron progenitor cells, marked by PAX2 and SIX2.[1][9][10]
-
Cancer Organoids: In patient-derived cancer organoids, particularly from colorectal cancer where Wnt signaling is often hyperactive, this compound can be used as a potential therapeutic agent. Its effect on organoid viability, proliferation, and the expression of cancer stem cell and EMT markers can be assessed to predict patient response to Wnt-targeted therapies.[3][4][11]
Logical Relationship Diagram
References
- 1. Single-cell analysis reveals congruence between kidney organoids and human fetal kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling kidney development, disease, and plasticity with clonal expandable nephron progenitor cells and nephron organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable iPSC-derived NKX2-1+ lung bud tip progenitor organoids give rise to airway and alveolar cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lineage defining transcription factors SOX2 and NKX2-1 determine lung cancer cell fate and shape the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in lung organoid development and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing kidney development and disease using kidney organoids and CRISPR engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repression of interstitial identity in nephron progenitor cells by Pax2 establishes the nephron-interstitium boundary throughout kidney development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Modulation of Wnt/β-Catenin Signaling: The IWR-1 and CHIR99021 Dual Treatment Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell biology. Its dysregulation is implicated in numerous diseases, including cancer. The ability to precisely manipulate this pathway is therefore of significant interest in regenerative medicine and drug discovery. This document provides detailed application notes and protocols for the dual treatment of cells with IWR-1, a Wnt pathway inhibitor, and CHIR99021, a Wnt pathway activator. This combination allows for a unique and nuanced modulation of the Wnt/β-catenin cascade, with applications in maintaining pluripotency, promoting self-renewal of stem cells, and directing cell differentiation.
This compound is a tankyrase inhibitor that stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent inhibition of Wnt signaling.[1][2] Conversely, CHIR99021 is a highly potent and selective inhibitor of glycogen synthase kinase 3 (GSK3), a key component of the β-catenin destruction complex.[3][4] By inhibiting GSK3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin, thereby activating Wnt signaling.[3][4] The simultaneous use of these two small molecules creates a dynamic interplay that can be harnessed for various cell culture applications.
Signaling Pathway Overview
The canonical Wnt/β-catenin signaling pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
This compound and CHIR99021 act at different points within this pathway to modulate its activity.
Caption: Wnt/β-catenin signaling pathway and points of intervention for this compound and CHIR99021.
Data Presentation
Effects of this compound and CHIR99021 on Protein Levels in Human Embryonic Stem Cells (hESCs)
The following table summarizes the observed changes in the protein levels of Axin1 and Axin2, key components of the β-catenin destruction complex, in hESCs after 24 hours of treatment with this compound, CHIR99021, or a combination of both. The data is based on western blot analysis from previously published studies.[3]
| Treatment | Target Protein | Observed Effect | Reference |
| This compound (2.5 µM) | Axin1 | Significant Increase | [3] |
| This compound (2.5 µM) | Axin2 | Significant Increase | [3] |
| CHIR99021 (3 µM) | Axin1 | No significant change | [3] |
| CHIR99021 (3 µM) | Axin2 | Increase | [3] |
| This compound (2.5 µM) + CHIR99021 (3 µM) | Axin2 | Further Increase | [3] |
Experimental Protocols
Protocol 1: Maintenance of Human Pluripotent Stem Cell (hPSC) Self-Renewal
This protocol is adapted from Kim et al., 2013, and describes the use of this compound and CHIR99021 to maintain the self-renewal of hPSCs in a feeder-free culture system.[3]
Materials:
-
hPSCs
-
Matrigel (or other suitable extracellular matrix)
-
Basal medium for hPSC culture (e.g., Knockout DMEM/F12 supplemented with 20% Knockout Serum Replacement, 1% non-essential amino acids, 2 mM L-glutamine, and 0.1 mM β-mercaptoethanol)[3]
-
CHIR99021 (Stock solution in DMSO)
-
This compound (Stock solution in DMSO)
-
Cell dissociation reagent (e.g., 0.05% trypsin or other non-enzymatic passaging solution)
Procedure:
-
Plate Coating: Coat culture plates with Matrigel according to the manufacturer's instructions.
-
Cell Seeding: Plate hPSCs onto the coated plates in the basal medium.
-
Treatment: Supplement the basal medium with 3 µM CHIR99021 and 2.5 µM this compound.[3]
-
Culture: Culture the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: Replace the medium daily with fresh basal medium containing 3 µM CHIR99021 and 2.5 µM this compound.
-
Passaging: Passage the cells every 2-4 days using a suitable cell dissociation reagent.[3]
Workflow Diagram:
Caption: Workflow for maintaining hPSC self-renewal with this compound and CHIR99021.
Protocol 2: General Guideline for Directed Differentiation
The dual treatment with this compound and CHIR99021 can also be adapted for directed differentiation protocols. The precise timing and concentrations will vary depending on the target cell lineage. A common strategy involves an initial pulse of high Wnt signaling using CHIR99021 to induce mesendoderm, followed by a period of Wnt inhibition with this compound to promote differentiation towards a specific fate, such as cardiomyocytes.
General Steps:
-
Induction of Differentiation: Initiate differentiation of hPSCs by treating with a high concentration of CHIR99021 (e.g., 5-10 µM) for a short period (e.g., 24-48 hours) in a suitable basal differentiation medium.
-
Wnt Inhibition: After the initial induction, remove the CHIR99021-containing medium and replace it with a medium containing this compound (e.g., 1-5 µM) for a defined period (e.g., 2-4 days).
-
Maturation: Following the Wnt inhibition phase, culture the cells in a lineage-specific maturation medium.
Note: The optimal concentrations and timing for each step need to be empirically determined for the specific cell line and desired lineage.
Conclusion
The dual treatment of this compound and CHIR99021 provides a powerful tool for the precise manipulation of the Wnt/β-catenin signaling pathway. This approach has demonstrated utility in maintaining the self-renewal and pluripotency of stem cells and holds promise for the development of robust and efficient directed differentiation protocols. The information and protocols provided in this document serve as a starting point for researchers to explore the potential of this dual-treatment strategy in their specific applications. Further optimization and validation will be necessary to tailor these protocols to different cell lines and research objectives.
References
- 1. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 in the Inhibition of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5][6] The aberrant activation of the Wnt/β-catenin pathway is a critical driver of epithelial-mesenchymal transition (EMT), a cellular process implicated in embryonic development, wound healing, and cancer metastasis.[1][3][7] By inhibiting this pathway, this compound has emerged as a valuable tool for studying and potentially reversing EMT, making it a compound of significant interest in cancer research and drug development.[1][2][7]
These application notes provide a comprehensive overview of this compound's mechanism of action in inhibiting EMT, along with detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound exerts its inhibitory effect on EMT primarily through the suppression of the Wnt/β-catenin signaling cascade. In the absence of Wnt ligands, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this complex is disassembled, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes. These target genes include key regulators of EMT such as Snail, Slug, and Twist.
This compound stabilizes the Axin protein within the destruction complex, thereby enhancing the degradation of β-catenin and preventing its nuclear accumulation.[4][5] This leads to the downregulation of EMT-inducing transcription factors and a subsequent reversal of the mesenchymal phenotype, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, and Snail.[1] Furthermore, this compound has been shown to suppress the expression of survivin, a downstream target of the Wnt pathway that also plays a role in promoting EMT.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the Wnt/β-catenin pathway and EMT markers, as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (Wnt/β-catenin signaling) | 180 nM | L-cells expressing Wnt3A | [4][6] |
| Cell Line | This compound Concentration | Treatment Duration | Effect on EMT Markers | Reference |
| HCT116 | 5-50 µM | 24-48 hours | Dose- and time-dependent increase in E-cadherin; decrease in N-cadherin, Vimentin, and Snail. | [1] |
| HT29 | 10 µM | 24 hours | Inhibition of TNF-α-induced EMT. | [1] |
| MG-63, MNNG-HOS | 2.5-10 µM | 48-96 hours | Reduction in cancer stem-like cell viability. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on EMT.
Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 are commonly used.
-
Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, chamber slides for imaging).
-
Allow cells to adhere and reach 70-80% confluency.
-
(Optional) For EMT induction, treat cells with an inducing agent such as TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 5, 10, 20, 50 µM).
-
Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate for the desired duration (e.g., 24 or 48 hours).
-
Western Blot Analysis of EMT Markers
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
E-cadherin (epithelial marker)
-
N-cadherin (mesenchymal marker)
-
Vimentin (mesenchymal marker)
-
Snail (mesenchymal marker/transcription factor)
-
β-catenin
-
Survivin
-
β-actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the genes of interest (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), CTNNB1 (β-catenin), BIRC5 (Survivin)). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Immunofluorescence Staining of EMT Markers
-
Cell Preparation:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat with this compound as described above.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin pathway that effectively reverses the EMT phenotype in various cancer cell models. Its well-characterized mechanism of action and demonstrated efficacy in modulating EMT markers make it an indispensable tool for researchers investigating cancer metastasis and developing novel therapeutic strategies targeting the Wnt signaling pathway. The protocols provided herein offer a robust framework for utilizing this compound to explore the molecular underpinnings of EMT and to evaluate its potential as an anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Detecting IWR-1 Effects on the Wnt/β-Catenin Pathway via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule antagonist of the canonical Wnt/β-catenin signaling pathway.[1] Its primary mechanism involves the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3] By preventing Axin turnover, this compound enhances the activity of this complex, which includes APC, GSK3β, and CK1.[4] This leads to increased phosphorylation of β-catenin at critical serine and threonine residues (Ser33/37/Thr41), marking it for ubiquitination and subsequent proteasomal degradation.[5][6] The resulting depletion of cytoplasmic and nuclear β-catenin prevents its interaction with TCF/LEF transcription factors, thereby downregulating the expression of Wnt target genes implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.[7] This application note provides a detailed protocol for utilizing Western blot analysis to quantify these molecular changes induced by this compound treatment in a cellular context.
Wnt/β-Catenin Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention for this compound. In the absence of a Wnt ligand, the destruction complex actively phosphorylates β-catenin, leading to its degradation. This compound enhances this "off-state" by stabilizing Axin.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the major steps for assessing this compound activity, from cell treatment to data analysis.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines known to have active Wnt signaling, such as DLD-1 or HCT116 colorectal cancer cells.
Materials and Reagents
-
Cell Lines: DLD-1, HCT116, HT29, or other relevant cell line.
-
This compound-endo: (e.g., MedChemExpress, STEMCELL Technologies). Prepare a 10 mM stock solution in DMSO.[1]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Loading Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-15% gradient) or hand-casted gels.
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for detecting phosphoproteins.
-
Primary Antibodies:
-
Rabbit anti-β-catenin
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Rabbit anti-Axin2
-
Rabbit anti-c-Myc
-
Rabbit anti-Cyclin D1
-
Mouse anti-GAPDH or Rabbit anti-β-actin (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Step 1: Cell Culture and this compound Treatment
-
Culture cells in T-25 or T-75 flasks until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours).[7][8] The final DMSO concentration in all wells, including the vehicle control (0 µM this compound), should be identical and not exceed 0.1%.
Step 2: Sample Preparation (Lysis)
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.[9]
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Agitate the tubes on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein extract) to a new set of pre-chilled tubes.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample. Normalize the volume of all samples with lysis buffer to ensure equal final volumes.
Step 4: SDS-PAGE and Protein Transfer
-
Add the appropriate volume of 4x Laemmli buffer to each normalized protein sample and mix well.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[9]
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane was pre-activated with methanol.
Step 5: Immunoblotting and Detection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and apply it to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
Step 6: Data Analysis
-
Perform densitometry analysis on the resulting bands using imaging software (e.g., ImageJ).
-
Normalize the band intensity of each target protein to the intensity of the corresponding loading control (GAPDH or β-actin).
-
Plot the relative protein expression levels against the this compound concentration to visualize the dose-dependent effects.
Expected Results and Data Presentation
Treatment with this compound is expected to induce a dose-dependent stabilization of Axin2, an increase in phosphorylated β-catenin, and a corresponding decrease in total β-catenin levels.[5] Consequently, the expression of downstream targets c-Myc and Cyclin D1 should also decrease.[7]
Table 1: Summary of Expected Quantitative Western Blot Data Following this compound Treatment
| Target Protein | Expected Change with this compound | Biological Rationale |
| Axin2 | ↑ (Increase) | This compound directly binds to and stabilizes Axin proteins, preventing their degradation.[2][5] |
| p-β-catenin (S33/37/T41) | ↑ (Increase) | Stabilized Axin enhances the destruction complex's kinase activity, leading to more β-catenin phosphorylation.[5] |
| Total β-catenin | ↓ (Decrease) | Phosphorylated β-catenin is targeted for proteasomal degradation, reducing the total cellular pool.[6][7] |
| c-Myc | ↓ (Decrease) | A canonical Wnt target gene; its transcription is reduced when nuclear β-catenin levels fall.[7] |
| Cyclin D1 | ↓ (Decrease) | Another key Wnt target gene involved in cell cycle progression; its expression is dependent on β-catenin/TCF activity.[7] |
| GAPDH / β-actin | ↔ (No Change) | Housekeeping protein used as a loading control to ensure equal protein loading across all lanes. |
References
- 1. gsk3b.com [gsk3b.com]
- 2. stemcell.com [stemcell.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
IWR-1 off-target effects and cytotoxicity
IWR-1 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information provided here will help you understand and mitigate potential off-target effects and cytotoxicity associated with this compound treatment in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (Inhibitor of Wnt Response-1) is a widely used small molecule for studying the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of Tankyrase 1 and Tankyrase 2 (TNKS1/2), which are poly(ADP-ribose) polymerases. By inhibiting TNKS1/2, this compound promotes the stabilization of Axin, a key component of the β-catenin destruction complex. This enhanced destruction complex then phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The ultimate effect is a reduction in the levels of active β-catenin, leading to the downregulation of Wnt target gene expression.
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Technical Support Center: Optimizing IWR-1 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of IWR-1 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Inhibitor of Wnt Response-1) is a small molecule that potently inhibits the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[1] This complex promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A general starting point for this compound in most cell culture applications is between 1 µM and 10 µM.[4] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to warm the solution gently (e.g., at 37°C) to ensure complete dissolution. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For experiments, it is recommended to prepare fresh working dilutions from the stock solution daily.
Q4: What is the IC50 of this compound?
A4: The IC50 (half-maximal inhibitory concentration) of this compound is approximately 180 nM in a cell-based Wnt/β-catenin pathway reporter assay.[1][2] However, the concentration required to observe a biological effect (e.g., cytotoxicity or phenotypic change) in specific cell lines is typically higher, often in the low micromolar range. For example, in a DLD-1 cell line reporter assay, the IC50 was observed to be 0.21 µM.[5]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal this compound working concentration.
Issue 1: No observable effect on Wnt signaling or downstream targets.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 1, 2.5, 5, 10 µM). Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Insufficient incubation time. | The time required for this compound to exert its effect can vary. For transcriptional readouts (e.g., reporter assays), allow for sufficient time (6-24 hours) post-treatment. For protein level changes, longer incubation times (24-48 hours or more) may be necessary.[4][6] |
| Cell line is insensitive to this compound. | Confirm that your cell line has an active canonical Wnt signaling pathway. If the pathway is not active, this compound will not have a target. Consider using a positive control for Wnt activation (e.g., Wnt3a conditioned media) to validate your experimental system. |
| Degraded this compound. | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid using old or improperly stored solutions. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the toxic concentration range for your cell line. Lower the this compound concentration to a non-toxic level that still effectively inhibits the Wnt pathway. |
| High DMSO concentration in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. |
| Cell line is particularly sensitive to Wnt pathway inhibition. | Some cell lines rely on basal Wnt signaling for survival. In these cases, a lower concentration of this compound or a shorter treatment duration may be necessary. |
Data Presentation: this compound Working Concentrations in Various Cell Lines
The following table summarizes this compound concentrations used in different cell lines for various experimental outcomes. This information can serve as a starting point for designing your own experiments.
| Cell Line | Concentration Range | Incubation Time | Experimental Outcome |
| HCT116 (Colorectal Cancer) | 5 - 50 µM | 24 - 48 hours | Decreased cell proliferation, inhibition of EMT.[4][6] |
| HT29 (Colorectal Cancer) | 5 - 50 µM | 24 - 48 hours | Inhibition of TNF-α-stimulated migration.[4] |
| DLD-1 (Colorectal Cancer) | 10 µM | 48 hours | Abrogation of constitutive Wnt/β-catenin pathway activity.[7] |
| 0.01 - 10 µM | Not specified | Inhibition of Wnt/β-catenin signaling in a reporter assay (IC50 = 0.21 µM).[5] | |
| MG-63 (Osteosarcoma) | 2.5 - 10 µM | 48 - 96 hours | Reduction in cell viability.[4] |
| 10 µM | 96 hours | Induction of apoptosis.[4] | |
| MNNG-HOS (Osteosarcoma) | 2.5 - 10 µM | 48 - 96 hours | Reduction in cell viability.[4] |
| 10 µM | 96 hours | Induction of apoptosis.[4] | |
| 143b (Osteosarcoma) | 5 µM | 16 hours | Sensitization to doxorubicin.[8] |
| HEK293 (Reporter Cells) | ~0.1 µM (IC50) | ~16 hours | Inhibition of Wnt3a-induced TCF/LEF reporter activity.[9] |
| Bovine Embryonic Stem Cells | 2.5 µM | Not specified | Maintenance of pluripotency.[10] |
| Human Pluripotent Stem Cells | 10 µM | 2 days | Promotion of cardiac differentiation.[11] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
This compound Dilution Series: Prepare a series of this compound dilutions in your complete cell culture medium. A common starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Readout: Perform your desired assay to measure the effect of this compound. This could be:
-
Cell Viability Assay (e.g., MTT): To assess cytotoxicity.
-
Reporter Gene Assay (e.g., Luciferase): For cells engineered with a Wnt-responsive reporter.
-
Western Blot or qPCR: To measure the levels of β-catenin or Wnt target genes (e.g., Axin2, c-Myc).
-
-
Data Analysis: Plot the response against the this compound concentration to determine the optimal working concentration that gives the desired effect without significant cytotoxicity.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 Technical Support Center: Stability and Degradation in Culture Media
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in typical cell culture environments. Below you will find troubleshooting guides and frequently asked questions to ensure the effective and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions and is prone to degradation. Therefore, it is crucial to follow proper preparation and storage procedures.
-
Stock Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1] To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Gentle warming to 37°C or sonication can aid in dissolution.
-
Storage of Solid Compound: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and are stable for several months to a year.[2] Some suppliers suggest that stock solutions in DMSO are stable for up to 3 months at -20°C.[2]
Q2: How stable is this compound in aqueous culture media?
A2: this compound is unstable in aqueous solutions, including cell culture media. It is strongly recommended not to store this compound in aqueous solutions for more than one day .[1] For experiments, dilute the DMSO stock solution into your pre-warmed culture medium immediately before use.
Q3: I am seeing inconsistent results in my experiments with this compound. Could this be due to degradation?
A3: Yes, inconsistent results are a common consequence of this compound degradation. If you observe variability in the biological effect of this compound, consider the following:
-
Age of working solution: Are you preparing fresh working solutions for each experiment from a frozen DMSO stock? this compound in culture media degrades over time.
-
Freeze-thaw cycles: Are you repeatedly freezing and thawing your DMSO stock? This can lead to degradation of the compound. Always aliquot your stock solution after the initial preparation.
-
Storage conditions: Is your DMSO stock stored properly at -20°C or -80°C and protected from light?
Q4: What are the known factors that affect this compound stability?
A4: The primary factors affecting this compound stability are:
-
Aqueous environment: this compound is susceptible to hydrolysis.
-
pH: A study on this compound stability in murine plasma demonstrated that the compound is extremely unstable but that its stability could be significantly improved by adjusting the pH to 1.5.[3] While not directly applicable to cell culture conditions, this highlights the sensitivity of this compound to pH.
-
Temperature: Degradation of this compound has been observed at both room temperature and 4°C in aqueous solutions.[3]
-
Light: It is recommended to protect this compound solutions from light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of Wnt signaling. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound in pre-warmed culture media for each experiment immediately before adding to cells. Do not store aqueous solutions of this compound. |
| Degradation of DMSO stock solution. | Ensure your DMSO stock is aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. | |
| Precipitation of this compound in culture medium. | Low solubility of this compound in aqueous media. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain cell health and aid solubility. Pre-warm the culture medium before adding the this compound stock solution. Mix thoroughly after dilution. |
| Variability between experiments performed on different days. | Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing this compound working solutions. Ensure the same dilution factor and final DMSO concentration are used in all experiments. |
| Light-induced degradation. | Protect this compound stock and working solutions from direct light exposure by using amber vials or wrapping tubes in foil. |
Quantitative Data Summary
While specific quantitative data on the half-life of this compound in common cell culture media is limited in the public domain, the following table summarizes available stability information.
| Compound Form | Solvent/Matrix | Storage Temperature | Reported Stability |
| Solid | - | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | -20°C | Up to 3 months[2] |
| Stock Solution | DMSO | -80°C | Stable for extended periods (months to a year) |
| Aqueous Solution | Culture Media / PBS | Room Temperature / 4°C | Not recommended for storage longer than one day[1] |
| In Solution | Murine Plasma | Room Temperature / 4°C | Significant degradation within 24 hours[3] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Cell Culture Medium
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the degradation of this compound in a chosen cell culture medium over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for experiments (e.g., with FBS)
-
Sterile, light-protected tubes
-
Incubator set to 37°C with 5% CO₂
-
HPLC or LC-MS system
-
Appropriate column (e.g., C18) and mobile phases
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline concentration.
-
Incubation: Place the remaining working solution in a sterile, light-protected tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the incubated working solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method. A detailed LC-MS/MS method for this compound-endo has been published and can be adapted.[3]
-
The method typically involves chromatographic separation on a C18 column with a gradient of water and acetonitrile containing formic acid, followed by mass spectrometry detection.[3]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
From this data, the half-life (t₁/₂) of this compound in your specific culture medium can be determined.
-
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to β-catenin accumulation and gene transcription. This compound acts by stabilizing the Axin scaffold within the destruction complex, thereby promoting β-catenin degradation and inhibiting Wnt target gene expression.[5]
Caption: Mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow for this compound Stability Assessment
The diagram below outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in culture media.
Logical Troubleshooting Flowchart for Inconsistent this compound Activity
This flowchart provides a step-by-step guide to troubleshoot experiments where this compound is not performing as expected.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. In vitro analysis of the pH stability of dental bleaching gels during in-office procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide offers troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing variable or no inhibition of the Wnt signaling pathway. What could be the cause?
A1: Several factors can contribute to this issue. Please consider the following:
-
Reagent Quality and Storage: this compound is light-sensitive and should be stored at 4°C, protected from light.[1] Reconstituted aliquots in DMSO should be stored at -20°C. Stock solutions are generally stable for up to 2 years at -20°C.[1] Improper storage can lead to degradation of the compound.
-
Solubility Issues: this compound is soluble in DMSO up to 100 mM.[1] If a precipitate is observed in your stock solution, vortexing for 5 minutes may help.[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should not be stored for more than one day.[2]
-
Incorrect Isomer: this compound exists as two diastereomers: endo-IWR-1 and exo-IWR-1. The endo form is the active inhibitor of the Wnt pathway.[3] Ensure you are using the correct isomer for your experiments.
-
Cell Line Specificity: The effective concentration of this compound can vary between cell lines. The reported IC50 for inhibiting the Wnt/β-catenin pathway reporter response in L-cells expressing Wnt3A is 180 nM.[4][5] However, the EC50 for the accumulation of axin2 in SW480 cells is 2.5 µM.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q2: My this compound solution appears to be unstable in my experimental media. Why is this happening?
A2: this compound has shown instability in plasma, which may be due to enzymatic degradation.[6] While this was observed in plasma, it is possible that components in complex cell culture media could also affect its stability over long incubation periods.
-
pH Sensitivity: The stability of this compound can be pH-dependent. It has been shown to be extremely stable at a pH of 1.5.[6] While such acidic conditions are not suitable for cell culture, this highlights the importance of maintaining a stable pH in your experimental setup.
-
Frequent Media Changes: For long-term experiments, consider replenishing the media with freshly diluted this compound more frequently to maintain a consistent effective concentration. In a zebrafish study, the water and compounds were replenished daily.[3]
Q3: I am seeing unexpected off-target effects. Is this common with this compound?
A3: While this compound is a selective Wnt pathway inhibitor, off-target effects are a possibility with any small molecule inhibitor.
-
Mechanism of Action: this compound functions by stabilizing the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[5][7] It does not directly inhibit the proteasome.[3] Understanding this mechanism can help differentiate between on-target and potential off-target effects.
-
Survivin Expression: this compound has been shown to suppress survivin expression, which is a downstream target of both Wnt/β-catenin and PI3K/Akt signaling.[7][8] This could be a consideration if your experimental system is sensitive to changes in survivin levels.
-
Control Experiments: To validate the specificity of the observed effects, consider using a negative control compound, such as the inactive diastereomer this compound-exo.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an inhibitor of the Wnt/β-catenin signaling pathway. It acts by stabilizing the Axin-scaffolded β-catenin destruction complex, which consists of Apc, Axin2, Ck1, and Gsk3β.[1] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation and translocation to the nucleus.[1][5]
What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] Stock solutions in DMSO can be stored at -20°C for up to two years.[1] It is recommended to make aliquots to avoid repeated freeze-thaw cycles. For use in aqueous solutions, it should first be dissolved in DMSO and then diluted. Aqueous solutions are not recommended for storage for more than one day.[2]
What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell line and experimental context. Here are some reported values:
| Application | Cell Line/System | Concentration | Reference |
| Wnt/β-catenin reporter assay (IC50) | L-cells expressing Wnt3A | 180 nM | [4][5] |
| Wnt/β-catenin reporter assay (IC50) | HEK293T cells | 26 nM | [4] |
| Axin2 accumulation (EC50) | SW480 cells | 2.5 µM | [4] |
| Neural induction | pgEpiSCs | 2.5 µM | [4] |
| Inhibition of EMT | HCT116 and HT29 cells | 10 µM | [7] |
| Zebrafish tail fin regeneration (MIC) | Zebrafish | 0.5 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Prior to opening, centrifuge the vial containing the this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution from 5 mg of this compound (MW: 409.4 g/mol ), add 1.22 mL of high-purity DMSO.[9]
-
Mix thoroughly by pipetting up and down until the solid is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[10]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to 2 years.[1]
Protocol 2: Inhibition of Wnt/β-catenin Signaling in Cell Culture
This protocol provides a general guideline for treating cells with this compound to inhibit Wnt signaling.
-
Culture your cells of interest to the desired confluency in appropriate cell culture plates.
-
From your 10 mM this compound stock solution, prepare a working solution by diluting it in your cell culture medium to the final desired concentration (e.g., 10 µM). It is important to add the DMSO-dissolved this compound to the medium and mix well before adding it to the cells. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 24 hours). Incubation times may need to be optimized for your specific experiment.
-
After incubation, proceed with your downstream analysis, such as Western blotting for β-catenin or a reporter gene assay for TCF/LEF activity.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound endo – Reagents Direct [reagentsdirect.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
How to prevent IWR-1 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent IWR-1 precipitation in their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experiments can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identify and resolve common issues.
Problem: Precipitate observed in this compound stock solution or final culture medium.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Improper Dissolution | Ensure this compound is completely dissolved in a suitable organic solvent like DMSO before any aqueous dilution.[1] Vortexing or gentle warming (37°C for 3-5 minutes) can aid dissolution.[2] For stubborn precipitates, sonication may be helpful.[3][4][5] | The stock solution is a clear, homogenous liquid with no visible particles. |
| Low Aqueous Solubility | This compound has limited solubility in aqueous buffers.[1] When preparing working solutions, add the DMSO stock solution to pre-warmed (37°C) culture medium.[2] Avoid adding the aqueous medium to the DMSO stock. | The final working solution remains clear after the addition of this compound stock. |
| High Final Concentration | The final concentration of this compound in the aqueous solution may exceed its solubility limit. A 1:3 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.25 mg/ml for this compound.[1] Effective concentrations for cell culture typically range from 1 µM to 10 µM.[2] | The working solution is clear, and cells respond as expected to the treatment. |
| Incorrect Solvent Concentration | The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity and precipitation.[2] | Cells remain healthy and viable, and no precipitate is observed. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of the stock solution can lead to precipitation.[2] Temperature shifts in the culture medium can also cause components to fall out of solution.[6][7] | The stock solution remains clear after thawing, and the working solution is stable at 37°C. |
| Storage Issues | Improper storage of stock solutions can lead to degradation and precipitation. Aliquot the DMSO stock solution and store it at -20°C.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1] | Aliquots of the stock solution are clear upon thawing. |
| Contamination | Microbial contamination can cause turbidity and precipitation in the culture medium.[6][7] | The culture medium is clear, and there are no signs of microbial growth under the microscope. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source(s) |
| Solubility in Organic Solvents | ~20 mg/mL | DMSO, Dimethylformamide | [1] |
| Solubility in Aqueous Buffer | ~0.25 mg/mL | 1:3 DMSO:PBS (pH 7.2) | [1] |
| Recommended Stock Solution Conc. | 1 mM - 10 mM | DMSO | [2] |
| Recommended Working Conc. | 1 µM - 10 µM | Cell Culture Medium | [2][8] |
| IC₅₀ (Wnt/β-catenin signaling) | 180 nM | - | [2][8][9] |
| Storage of Stock Solution | -20°C (for up to 3 months) | DMSO | |
| Storage of Aqueous Solution | Not recommended for > 1 day | Aqueous Buffer | [1] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM or 10 mM).
-
To facilitate dissolution, gently warm the vial to 37°C for 3-5 minutes and vortex.[2] Ensure the powder is completely dissolved.
-
Centrifuge the vial briefly to collect all the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
-
Prepare this compound Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.[2]
-
Thaw an aliquot of the this compound DMSO stock solution at 37°C.[2]
-
Dilute the this compound stock solution directly into the pre-warmed culture medium to the desired final concentration. Pipette up and down gently to mix.
-
To ensure sterility and remove any potential micro-precipitates, filter the final this compound supplemented medium through a 0.2 µm low-protein binding filter.[2]
-
Use the freshly prepared medium immediately for your experiment.
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cold cell culture medium. What went wrong?
A1: this compound has low solubility in aqueous solutions, and its solubility decreases at lower temperatures. It is crucial to pre-warm your cell culture medium to 37°C before adding the this compound DMSO stock solution to prevent precipitation.[2]
Q2: Can I store my this compound working solution in the refrigerator?
A2: It is not recommended to store aqueous solutions of this compound for more than one day, as the compound is unstable and can precipitate out of solution.[1] Always prepare fresh working solutions immediately before use.
Q3: I see a precipitate in my this compound DMSO stock solution. Can I still use it?
A3: A precipitate in the DMSO stock solution indicates that the compound may not be fully dissolved or has come out of solution during storage. Try warming the stock solution to 37°C and vortexing to redissolve the precipitate.[2] If it does not redissolve, it is best to prepare a fresh stock solution.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should not exceed 0.5%.[2] Higher concentrations can affect cell viability and experimental outcomes.
Q5: How does this compound inhibit the Wnt signaling pathway?
A5: this compound functions by stabilizing the Axin-scaffolded destruction complex.[2][10] This complex promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, a key effector of the canonical Wnt pathway.[10][11]
Visualizing the Mechanism of this compound
To understand the role of this compound in the Wnt/β-catenin signaling pathway, the following diagrams illustrate the pathway in its "ON" and "OFF" states, and the inhibitory action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. gsk3b.com [gsk3b.com]
- 9. stemcell.com [stemcell.com]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 toxicity assessment in long-term culture
This guide provides researchers, scientists, and drug development professionals with essential information for assessing and managing the potential toxicity of IWR-1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (Inhibitor of Wnt Response-1) is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by stabilizing the Axin2 protein, a key component of the β-catenin destruction complex.[2][3] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin.[3] As a result, β-catenin does not accumulate and translocate to the nucleus, which prevents the activation of Wnt target genes.[4][5] this compound is also known to be a tankyrase inhibitor, and its inhibition of tankyrase-mediated PARsylation protects Axin2 from degradation.[6]
Q2: What are the typical working concentrations for this compound, and at what point does toxicity become a concern?
A2: The effective concentration of this compound is highly dependent on the cell line and experimental context. The IC50 value (the concentration that inhibits 50% of Wnt signaling) is consistently reported to be around 180 nM in reporter assays.[1][2][4][7] However, in cell culture, concentrations ranging from 2.5 µM to 25 µM are often used to achieve desired biological effects.[1][8]
Toxicity is a critical consideration, especially in long-term studies. Cytotoxic effects, such as significant growth inhibition, have been observed at concentrations greater than 20 µM in pancreatic cancer cells.[9] In other cell lines, like osteosarcoma cells, some reduction in viability was noted even at 5 µM.[10] It is imperative to perform a dose-response curve for your specific cell line to determine the optimal concentration that inhibits Wnt signaling without inducing significant cell death.
Table 1: this compound Effective Concentrations in Various Assays
| Assay Type | Cell Line / System | Effective Concentration (IC50/EC50) | Reference |
|---|---|---|---|
| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | 180 nM | [1] |
| Wnt/β-catenin Reporter Assay | HEK293T cells | 26 nM | [1] |
| TNKS1/PARP5a Inhibition | In vitro auto-PARsylation | 131 nM | [7] |
| TNKS2/PARP5b Inhibition | In vitro auto-PARsylation | 56 nM | [7] |
| Axin2 Accumulation | SW480 cells | 2.5 µM |[1] |
Table 2: Observed Cytotoxicity of this compound in Cell Culture
| Cell Line | Assay | Observation | Concentration | Reference |
|---|---|---|---|---|
| Pancreatic Cancer (SW-1990, Panc-1) | CCK-8 Assay | Significant growth inhibition | >20 µM | [9] |
| Osteosarcoma (143b-wt, 143b-DxR) | MTS Assay | Inhibition of cell viability | 5 µM | [10] |
| Osteosarcoma CSCs | Not specified | Specifically cytotoxic | Not specified | [11] |
| Human DLD1 cells | Crystal Violet Staining | Growth inhibition over 10 days | 1-20 µM |[8] |
Q3: How should I prepare and store this compound? What about its stability in culture medium?
A3: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO.[12] Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.[12] This stock solution is stable for several months when aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]
For cell culture use, dilute the DMSO stock into your aqueous culture medium immediately before use.[13] this compound has low solubility in aqueous buffers, and it is not recommended to store the diluted aqueous solution for more than one day.[12] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[13] One study noted that this compound was extremely unstable in murine plasma, suggesting that its stability in complex biological media over long periods could be a concern.[14] For long-term cultures, it is advisable to replenish the medium with freshly diluted this compound regularly.
Troubleshooting Guide
Issue: My cells are showing high levels of death or a dramatic reduction in proliferation after a few days of this compound treatment.
This is the most common issue in long-term culture and points directly to cytotoxicity.
-
Possible Cause 1: Concentration is too high. The effective concentration for Wnt inhibition may be lower than the cytotoxic concentration, but this therapeutic window can be narrow.
-
Solution: Perform a dose-response experiment. Titrate this compound across a wide range (e.g., 100 nM to 25 µM) and assess cell viability at multiple time points (e.g., 24h, 48h, 72h, and longer). Use a reliable viability assay such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo).[9][10] Concurrently, measure Wnt pathway inhibition (e.g., via qPCR for Axin2 or a reporter assay) to identify the optimal non-toxic concentration.
-
-
Possible Cause 2: Compound degradation. this compound may not be stable in culture medium for extended periods.[12][14] Degradation products could be toxic, or the loss of active compound could lead to inconsistent results.
-
Solution: Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. This ensures a consistent concentration of the active compound and removes any potential toxic byproducts.
-
-
Possible Cause 3: Off-target effects. At higher concentrations or in sensitive cell lines, this compound may have off-target effects unrelated to Wnt signaling.[6]
-
Solution: Use the lowest effective concentration possible. Consider using a structurally different Wnt inhibitor, such as XAV939, to confirm that the observed phenotype is due to Wnt pathway inhibition and not an this compound specific off-target effect.[7]
-
Experimental Protocols
Protocol: Determining this compound Cytotoxicity Using a Cell Viability Assay (MTS/MTT)
This protocol provides a framework for establishing a dose-response curve to find the sub-toxic concentration of this compound for long-term experiments.
-
Cell Seeding:
-
Plate your cells in a 96-well, opaque-walled plate (for luminescent/fluorescent assays) or a standard clear plate (for colorimetric assays) at a predetermined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working concentration series of this compound in your complete culture medium from your DMSO stock. For example, to test a final concentration of 10 µM, prepare a 20 µM solution.
-
Include a "vehicle control" containing the same final concentration of DMSO as your highest this compound dose.
-
Include a "no treatment" control with medium only.
-
For an endpoint assay, include a "maximum lysis" control to determine 100% cytotoxicity.[15]
-
-
Treatment:
-
Carefully remove the medium from the cells and add the 2X this compound dilutions (e.g., 50 µL of 2X solution to 50 µL of medium already in the well, or replace 100 µL of old media with 100 µL of 1X solution).
-
Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
-
Data Collection:
-
At each desired time point (e.g., 24, 48, 72, 96 hours), add the viability reagent (e.g., MTS, MTT, or CellTox Green) according to the manufacturer's instructions.[15]
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium-only wells).
-
Normalize the data to the vehicle control wells, which represent 100% viability.
-
Plot cell viability (%) against the log of the this compound concentration.
-
Use this curve to determine the IC50 (concentration causing 50% viability loss) and to select a concentration for your long-term experiments that shows minimal (<10-15%) impact on viability.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
IWR-1 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Wnt signaling inhibitor, IWR-1. The following resources are designed to help address potential issues, including those that may arise from batch-to-batch variability.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experiments with this compound.
Issue 1: Reduced or No Inhibition of Wnt Signaling by a New Batch of this compound
If a new batch of this compound is not producing the expected inhibitory effect on the Wnt signaling pathway, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Concentration | Verify calculations for stock solution and working dilutions. |
| Degraded Compound | Ensure proper storage of the compound at -20°C.[1][2][3] Prepare fresh working solutions daily.[4] |
| Poor Solubility | Ensure complete dissolution of this compound in DMSO before preparing aqueous solutions. Sonication or warming to 37°C can aid dissolution.[4][5][6] |
| Inactive Compound | The new batch of this compound may have lower activity. Perform a dose-response experiment to determine the IC50 of the new batch and compare it to previous batches. |
| Cell Line Issues | Ensure cells are healthy, within a low passage number, and responsive to Wnt signaling. |
Experimental Protocol: Validating the Activity of a New this compound Batch using a TCF/LEF Luciferase Reporter Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed HEK293T cells containing a TCF/LEF luciferase reporter construct (e.g., STF reporter) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing a Wnt ligand (e.g., Wnt3a-conditioned medium) to stimulate the Wnt pathway. Include a negative control group with no Wnt stimulation.
-
This compound Treatment: Immediately after adding the Wnt ligand, treat the cells with a serial dilution of the new batch of this compound. A typical concentration range to test is 0.1 nM to 10 µM. Also, include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
Issue 2: Inconsistent Results Between Experiments
Variability in results across different experiments can be frustrating. The following table outlines potential sources of inconsistency.
| Potential Cause | Recommended Action |
| Inconsistent this compound Preparation | Prepare a large batch of stock solution and aliquot it to minimize freeze-thaw cycles.[4] Always use freshly prepared working solutions. |
| Cellular Confluency | Ensure that cells are seeded at the same density and are at a consistent confluency at the time of treatment. |
| Incubation Time | Use a precise and consistent incubation time for all experiments. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, Wnt ligand) whenever possible. |
| Assay Performance | Include positive and negative controls in every experiment to monitor assay performance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the canonical Wnt signaling pathway.[7][8][9] It functions by stabilizing the Axin-scaffolded β-catenin destruction complex.[10] This leads to increased phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation and translocation to the nucleus.[8][10]
Q2: How should I store and handle this compound?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to 3 months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous working solutions are not stable and should be prepared fresh for each experiment.[1][2]
Q3: What is the typical working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common working concentration range is between 1 µM and 10 µM.[4][11] The reported IC50 for this compound in L-cells expressing Wnt3A is 180 nM.[7][8][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: My this compound powder won't dissolve in my aqueous buffer. What should I do?
This compound is sparingly soluble in aqueous buffers.[1][2] To prepare a working solution, first dissolve the this compound powder in an organic solvent like DMSO to make a concentrated stock solution.[1][2][4] This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Gentle warming to 37°C or sonication can help dissolve the compound in DMSO.[4][5]
Q5: Are there different isomers of this compound?
Yes, this compound has diastereomers, with the endo form being the active inhibitor of the Wnt pathway. The exo form has significantly reduced activity.[10] Ensure you are using the correct isomer for your experiments.
Visual Guides
Diagram 1: Wnt Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits Wnt signaling by stabilizing the β-catenin destruction complex.
Diagram 2: Experimental Workflow for this compound Batch Validation
Caption: A workflow for validating the activity of a new this compound batch.
Diagram 3: Troubleshooting Logic for Ineffective this compound Treatment
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gsk3b.com [gsk3b.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: IWR-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Wnt signaling pathway?
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[1][2][4][5] This complex targets β-catenin for phosphorylation and subsequent proteasomal degradation.[6][7] By stabilizing Axin, this compound promotes the destruction of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus, which in turn inhibits the transcription of Wnt target genes.[1][6][8] this compound has been shown to inhibit tankyrase 1 and 2 (TNKS1/2), which are enzymes that PARsylate Axin, targeting it for degradation.[8][9] By inhibiting tankyrases, this compound leads to an increase in Axin protein levels.[2][4]
Q2: What is the recommended concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a common starting point for in vitro experiments is in the range of 1 to 10 µM.[1][10][11][12] For instance, studies have used 5 and 10 µM in NB4 and HL-60 cells[1], and 10 µM in HUVECs[10] and colorectal cancer cell lines.[12] The IC50 for this compound in inhibiting the Wnt/β-catenin pathway reporter in L-cells is approximately 180 nM.[1][2][3][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What are the appropriate negative controls for my this compound experiments?
Proper negative controls are crucial for interpreting the results of this compound experiments and ensuring that the observed effects are due to the specific inhibition of the Wnt pathway and not off-target effects. The most recommended negative control is exo-IWR-1 , an inactive stereoisomer of this compound.[4][13]
Here are the key negative controls to consider:
-
Inactive Analog Control: exo-IWR-1 is a stereoisomer of endo-IWR-1 (the active form) that shows significantly reduced activity against the Wnt/β-catenin pathway.[4][13] It is the ideal negative control to demonstrate that the observed phenotype is specific to the on-target activity of this compound.
-
Vehicle Control: A vehicle control, typically DMSO, should always be included. This control accounts for any effects of the solvent used to dissolve this compound.[1][10][14]
-
Unrelated Small Molecule Control: Using a small molecule with a completely different target can help to rule out non-specific effects related to small molecule treatment in general. The choice of this control will depend on the specific experimental context.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound treatment is observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 1-20 µM.[11][14] |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them properly at -20°C or -80°C.[13][15] Avoid repeated freeze-thaw cycles. | |
| Cell line is not responsive to Wnt pathway inhibition. | Confirm that your cell line has an active canonical Wnt signaling pathway. You can do this by measuring the baseline levels of active β-catenin or by using a Wnt reporter assay. | |
| High levels of cell death are observed with this compound treatment. | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration of this compound for your cells.[11] Lower the concentration of this compound used. |
| Off-target effects. | Use the inactive analog exo-IWR-1 as a negative control to confirm that the cytotoxicity is due to on-target Wnt inhibition and not off-target effects.[13] | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments.[15] |
| Variations in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Experimental timing. | Ensure consistent timing for this compound treatment and subsequent assays. For transcriptional readouts, allow sufficient time (e.g., 6-24 hours) for changes to occur.[11] |
Experimental Protocols
Wnt/β-catenin Reporter Assay
This protocol is for a luciferase-based reporter assay to measure the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
Cells of interest
-
Wnt/β-catenin reporter plasmid (e.g., TOPFlash/FOPFlash)
-
Transfection reagent
-
This compound (endo-IWR-1)
-
exo-IWR-1 (negative control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, replace the medium with fresh medium containing this compound, exo-IWR-1, or DMSO at the desired concentrations.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The activity of the TOPFlash reporter relative to the FOPFlash reporter indicates the level of Wnt/β-catenin signaling.
Western Blot for β-catenin Levels
This protocol is for detecting changes in β-catenin protein levels following this compound treatment.
Materials:
-
Cells of interest
-
This compound (endo-IWR-1)
-
exo-IWR-1 (negative control)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-Axin2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound, exo-IWR-1, or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
Table 1: IC50 Values for this compound in various assays.
| Assay | Cell Line | IC50 | Reference |
| Wnt/β-catenin reporter | L-cells expressing Wnt3A | 180 nM | [1][2] |
| Wnt/β-catenin reporter | HEK293T cells | 26 nM | [2] |
| TNKS1/PARP5a in vitro assay | - | 131 nM | [9] |
| TNKS2/PARP5b in vitro assay | - | 56 nM | [9] |
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. glpbio.com [glpbio.com]
- 11. gsk3b.com [gsk3b.com]
- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IWR-1 and IWP-2: Mechanisms of Action in Wnt Signaling Inhibition
For researchers in cellular biology, developmental biology, and oncology, the Wnt signaling pathway is a critical area of study due to its fundamental role in cell fate determination, proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Small molecule inhibitors are invaluable tools for dissecting and therapeutically targeting this pathway. This guide provides a detailed comparison of two widely used Wnt pathway inhibitors, IWR-1 and IWP-2, focusing on their distinct mechanisms of action, supported by experimental data.
Delineating the Mechanisms: Upstream vs. Downstream Inhibition
This compound and IWP-2 both effectively antagonize the canonical Wnt/β-catenin signaling pathway, but they do so by targeting different key components at distinct stages of the signaling cascade. IWP-2 acts upstream, preventing the secretion of Wnt ligands, while this compound acts downstream within the cytoplasm to promote the degradation of β-catenin.
IWP-2: Targeting Wnt Ligand Secretion
IWP-2 inhibits the Wnt pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[1][2][3] PORCN-mediated palmitoylation of Wnt ligands is an essential post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[4][5] By inhibiting PORCN, IWP-2 effectively traps Wnt proteins within the cell, preventing their secretion and the initiation of the downstream signaling cascade.[4][6] This leads to a blockage of Wnt-dependent phosphorylation of the LRP6 co-receptor and the scaffolding protein Dishevelled (Dvl2), and ultimately prevents the accumulation of β-catenin.[6][7]
This compound: Stabilizing the β-catenin Destruction Complex
In contrast to the upstream action of IWP-2, this compound functions downstream of Wnt ligand-receptor binding. This compound is an inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[8][9] Tankyrases play a crucial role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[10] This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation in the absence of a Wnt signal.[11][12][13] By inhibiting Tankyrase, this compound stabilizes Axin levels, thereby enhancing the activity of the β-catenin destruction complex.[14][15] This leads to increased phosphorylation and degradation of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes.[7][8]
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound and IWP-2 has been quantified in various cellular and biochemical assays. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.
| Compound | Target | Assay Type | IC50/EC50 | Reference(s) |
| This compound | Wnt/β-catenin | Cell-based reporter (L-cells expressing Wnt3A) | 180 nM (IC50) | [8][15] |
| Wnt/β-catenin | Cell-based reporter (HEK293T) | 26 nM (IC50) | [15] | |
| Tankyrase 2 (TNKS2) | Biochemical assay | 2.5 µM (EC50) | [15] | |
| Axin stabilization | Cell-based assay (SW480 cells) | 2.5 µM (EC50) | [15] | |
| IWP-2 | Wnt processing | Cell-free assay | 27 nM (IC50) | [6][16] |
| Porcupine (PORCN) | Cell-based reporter (mouse L cells) | 30 nM (EC50) | [6] | |
| Wnt/β-catenin | Cell-based reporter (HEK293T with Wnt3A) | 157 nM (IC50) | [6] | |
| CK1δ (gatekeeper mutant) | Biochemical assay | 40 nM (IC50) | [17] | |
| Cell proliferation | MTT assay (MIAPaCa2 cells) | 1.9 µM (EC50) | [6] | |
| Cell proliferation | MTT assay (CAPAN-1 cells) | 2.05 µM (EC50) |
Visualizing the Mechanisms of Action
To clearly illustrate the distinct points of intervention for this compound and IWP-2 within the canonical Wnt signaling pathway, the following diagram is provided.
Figure 1. Mechanism of action of this compound and IWP-2 on the Wnt signaling pathway.
Experimental Protocols
Precise experimental design is crucial for obtaining reliable and reproducible results. Below are generalized protocols for utilizing this compound and IWP-2 in cell culture experiments, based on commonly cited methodologies.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, L-cells, or cancer cell lines with active Wnt signaling like SW480 or HCT116) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 50-70%).
-
Compound Preparation: Prepare stock solutions of this compound and IWP-2 in DMSO. For this compound, a stock of 10-20 mM is common. For IWP-2, a 5 mM stock solution is often used.[18] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. Typical working concentrations for this compound range from 0.1 to 10 µM, and for IWP-2 from 25 nM to 5 µM, depending on the cell type and experimental endpoint.[6][15][19] The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent toxicity.[18]
-
Incubation: Incubate the cells with the inhibitor for the desired time period, which can range from a few hours to several days depending on the assay. For β-catenin degradation studies, 24 hours is a common time point.[7]
Wnt Signaling Reporter Assay (e.g., TOP/FOP Flash Assay)
-
Transfection: Co-transfect cells in a multi-well plate with a TCF/LEF-responsive luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Wnt Stimulation: After transfection (typically 24 hours), stimulate the cells with a Wnt ligand (e.g., Wnt3a conditioned medium) or use a cell line that constitutively expresses a Wnt ligand.
-
Inhibitor Treatment: Concurrently with Wnt stimulation, treat the cells with varying concentrations of this compound or IWP-2.
-
Luciferase Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TCF/LEF-dependent (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot Analysis for β-catenin Levels
-
Cell Lysis: After treatment with this compound or IWP-2, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against total β-catenin or non-phosphorylated (active) β-catenin. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound and IWP-2 are potent and specific inhibitors of the canonical Wnt/β-catenin signaling pathway that operate through distinct mechanisms. IWP-2 provides a tool for inhibiting the pathway at its inception by preventing Wnt ligand secretion, making it suitable for studying the roles of extracellular Wnt signaling. This compound, by stabilizing the β-catenin destruction complex, allows for the investigation of downstream, intracellular regulatory mechanisms. The choice between these inhibitors will depend on the specific research question and the desired point of intervention in the Wnt signaling cascade. A thorough understanding of their differential mechanisms of action is essential for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. stemcell.com [stemcell.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. glpbio.com [glpbio.com]
IWR-1: A Potent and Specific Inhibitor of Wnt/β-catenin Signaling
A Comprehensive Guide to Its Mechanism, Target Validation, and Comparative Efficacy
For researchers in oncology, developmental biology, and regenerative medicine, the Wnt/β-catenin signaling pathway is a critical area of investigation. Dysregulation of this pathway is a hallmark of numerous cancers and developmental disorders. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a valuable chemical tool for dissecting and blocking this pathway. This guide provides an in-depth validation of this compound's inhibitory effects on Wnt targets, a comparison with other common inhibitors, and detailed experimental protocols for its use.
Mechanism of Action: Stabilizing the Destruction Complex
This compound exerts its inhibitory effect on the canonical Wnt signaling pathway not by directly targeting β-catenin, but by stabilizing a key negative regulator of the pathway: the β-catenin destruction complex.[1][2] In the absence of a Wnt ligand, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
This compound's primary molecular target is Tankyrase (TNKS), an enzyme that poly-ADP-ribosylates (PARsylates) Axin, leading to its degradation.[1][3] By inhibiting Tankyrase, this compound prevents Axin degradation, thereby stabilizing the destruction complex.[2][4] This enhanced stability leads to increased phosphorylation and degradation of β-catenin, preventing its accumulation and translocation to the nucleus.[1][2][5] Consequently, the transcription of Wnt target genes, such as Axin2, Cyclin D1, and c-Myc, is suppressed.[2][6]
Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming IWR-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the target engagement of IWR-1, a known inhibitor of the Wnt/β-catenin signaling pathway.
This compound (Inhibitor of Wnt Response-1) functions by stabilizing the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][3] This inhibition prevents the translocation of β-catenin to the nucleus, thereby blocking the transcription of Wnt target genes.[2][4][5] This guide details common experimental approaches to confirm this mechanism of action in cells, presenting quantitative data, detailed protocols, and visual workflows.
Comparison of Methods for Confirming this compound Target Engagement
A multi-pronged approach is recommended to robustly confirm this compound target engagement. The following table summarizes key assays, their principles, and expected outcomes.
| Assay | Principle | Key Readouts | Pros | Cons |
| Western Blot | Measures changes in protein levels. This compound treatment is expected to increase levels of Axin2 (a component of the destruction complex) and phosphorylated β-catenin, while decreasing total β-catenin levels.[1] | - Increased Axin2 protein levels- Increased phospho-β-catenin (Ser33/37/Thr41) levels- Decreased total β-catenin levels | - Direct measure of protein level changes- Widely available technique- Can assess multiple pathway components simultaneously | - Semi-quantitative- Requires specific and validated antibodies |
| TCF/LEF Reporter Assay | Quantifies the transcriptional activity of the Wnt/β-catenin pathway. A luciferase reporter gene is placed under the control of a TCF/LEF responsive promoter. This compound should decrease luciferase activity.[1][4] | - Decreased luciferase activity | - Highly sensitive and quantitative measure of pathway activity- Functional readout of target engagement | - Indirect measure of target binding- Requires transfection of a reporter plasmid |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the physical interaction between this compound and its target, Axin. A tagged or immobilized form of this compound is used to pull down its binding partners from cell lysates. | - Detection of Axin bound to this compound | - Provides direct evidence of a physical interaction | - Can be technically challenging- May require a modified form of the inhibitor |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] The binding of this compound to Axin is expected to increase the melting temperature of Axin. | - Increased thermal stability (higher melting temperature) of Axin | - Label-free method that works in intact cells- Provides direct evidence of target engagement | - Requires specific antibodies for detection (Western blot-based CETSA)- Optimization of heating conditions may be necessary |
Experimental Data Summary
The following tables present representative quantitative data from experiments confirming this compound target engagement.
Table 1: Effect of this compound on Wnt Pathway Protein Levels (Western Blot)
| Treatment | Relative Axin2 Levels (Fold Change) | Relative Phospho-β-catenin Levels (Fold Change) | Relative Total β-catenin Levels (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 3.5[1][3] | 2.8[1] | 0.4[1] |
| This compound-exo (10 µM) | 1.2 | 1.1 | 0.9 |
This compound-exo is an inactive diastereomer of this compound and serves as a negative control.[1]
Table 2: Inhibition of Wnt/β-catenin Signaling by this compound (TCF/LEF Reporter Assay)
| Treatment | Normalized Luciferase Activity (%) | IC₅₀ (nM) |
| Vehicle (DMSO) | 100 | - |
| Wnt3a Conditioned Media | 850 | - |
| Wnt3a + this compound (1 µM) | 150 | 180[2][3][9] |
| Wnt3a + this compound-exo (1 µM) | 780 | >10,000 |
Signaling Pathway and Experimental Workflows
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: this compound stabilizes the Axin-scaffolded destruction complex.
Experimental Workflow: Western Blot for this compound Target Engagement
Caption: Workflow for Western Blot analysis of this compound effects.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm this compound and Axin binding.
Detailed Experimental Protocols
Western Blot Protocol
-
Cell Culture and Treatment: Plate cells (e.g., DLD-1 colorectal cancer cells) and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), this compound-exo (10 µM), or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and a loading control like anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
TCF/LEF Reporter Assay Protocol
-
Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with Wnt3a-conditioned media (or a GSK3β inhibitor like CHIR99021 to activate the pathway) in the presence of varying concentrations of this compound or control compounds.
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Harvest and resuspend cells in fresh media. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[6]
-
Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet aggregated proteins.[6]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentrations and analyze the levels of soluble Axin by Western blot as described above.[6]
-
Data Analysis: Plot the amount of soluble Axin at each temperature for both vehicle- and this compound-treated samples to generate melting curves and determine the shift in thermal stability.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
IWR-1 Specificity Analysis: A Comparative Guide to Wnt Pathway Inhibitors
In the landscape of Wnt signaling pathway research, the small molecule inhibitor IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical tool for dissecting the intricate mechanisms of this fundamental signaling cascade. This guide provides a detailed comparative analysis of this compound's specificity against other widely used Wnt pathway inhibitors, supported by experimental data and detailed protocols for researchers in cell biology, cancer research, and drug discovery.
Mechanism of Action: A Tale of Different Targets
The specificity of a signaling pathway inhibitor is intrinsically linked to its molecular target. This compound and its counterparts achieve Wnt pathway suppression through distinct mechanisms of action, which dictates their suitability for different experimental contexts.
This compound exerts its inhibitory effect by stabilizing the Axin-scaffolded β-catenin destruction complex.[1][2] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, a key downstream effector of the canonical Wnt pathway.[1][3] Notably, this compound's action is downstream of the Dishevelled (Dvl) protein and upstream of β-catenin accumulation.
In contrast, other inhibitors target different nodes of the Wnt pathway:
-
XAV939 , another widely used inhibitor, targets Tankyrase 1 and 2 (TNKS1/2).[4][5] These enzymes are responsible for the poly-ADP-ribosylation and subsequent degradation of Axin. By inhibiting tankyrases, XAV939 also leads to Axin stabilization and, consequently, β-catenin degradation.[5] While both this compound and XAV939 result in Axin stabilization, they achieve this by interacting with different components of the degradation machinery.[6]
-
IWP-2 (Inhibitor of Wnt Production-2) acts further upstream by inhibiting the membrane-bound O-acyltransferase Porcupine (PORCN).[7] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors. Thus, IWP-2 blocks the Wnt pathway at the level of ligand secretion.
This fundamental difference in their targets is the primary determinant of their specificity and potential off-target effects.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and its common alternatives in cell-based Wnt reporter assays.
| Inhibitor | Target | IC50 (Wnt Reporter Assay) | Other Reported IC50s | References |
| This compound | Axin Stabilization | ~180 nM | TNKS1: 131 nM, TNKS2: 56 nM | [1][3][4] |
| XAV939 | Tankyrase 1/2 | ~11 nM (TNKS1), ~4 nM (TNKS2) | PARP1: 2.2 µM, PARP2: 0.11 µM | [4] |
| IWP-2 | Porcupine (PORCN) | ~27 nM (cell-free) | - | [7] |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific reporter construct used.
While XAV939 exhibits a lower IC50 for its direct targets, tankyrases, this compound demonstrates potent inhibition of the Wnt pathway in the nanomolar range. It is important to note that XAV939 also has off-target activity against PARP1 and PARP2, albeit at much higher concentrations.[4] The specificity of this compound is highlighted by the differential activity of its diastereomers, with the "endo" form being significantly more active than the "exo" form, suggesting a highly specific interaction with its target.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to assess Wnt inhibitor specificity are provided below.
TOPflash/FOPflash Reporter Assay
This assay is the gold standard for quantifying canonical Wnt pathway activity. It utilizes a luciferase reporter driven by a promoter containing multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated TCF/LEF sites (FOPflash) is used to determine non-specific transcriptional activation.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, L-cells) in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash reporter plasmids along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Wnt Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate the cells with a Wnt ligand (e.g., Wnt3a-conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Lysis and Luciferase Measurement: After 16-24 hours of stimulation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The specificity of Wnt inhibition is determined by the reduction in TOPflash activity relative to the FOPflash control.
Western Blotting for β-catenin Levels
This technique is used to directly measure the effect of inhibitors on the levels of total and active (non-phosphorylated) β-catenin.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with Wnt inhibitors and/or activators as described for the TOPflash assay.
-
Cell Lysis: After the desired treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total β-catenin or active β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative changes in β-catenin levels.
Axin Stabilization Assay
This assay directly assesses the ability of inhibitors like this compound and XAV939 to stabilize Axin proteins.
Protocol:
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with the inhibitors (e.g., 10 µM this compound or XAV939) for a specified period (e.g., overnight).[6]
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Antibody Probing: Use primary antibodies specific for Axin1 and/or Axin2 to detect changes in their protein levels.
-
Analysis: An increase in the intensity of the Axin band in inhibitor-treated cells compared to the vehicle control indicates stabilization of the protein.
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt signaling pathway that acts by stabilizing the β-catenin destruction complex. Its mechanism of action, distinct from that of tankyrase inhibitors like XAV939 and porcupine inhibitors like IWP-2, makes it a valuable tool for targeted Wnt pathway research. The choice of inhibitor should be guided by the specific research question and the desired point of intervention in the Wnt cascade. Careful consideration of the inhibitor's IC50, mechanism of action, and potential off-target effects, as validated by the experimental protocols outlined in this guide, will ensure the generation of robust and reliable data.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Stereoisomer: Utilizing exo-IWR-1 as a Negative Control for Wnt Signaling Inhibition
For researchers in cell biology, developmental biology, and cancer research, the specific and potent inhibition of the Wnt signaling pathway is a critical experimental tool. The small molecule IWR-1 (Inhibitor of Wnt Response) has emerged as a widely used reagent for this purpose. However, to ensure the specificity of its effects, a reliable negative control is paramount. This guide provides a detailed comparison of the active compound, endo-IWR-1, with its inactive diastereomer, exo-IWR-1, establishing the latter's suitability as a negative control and offering experimental protocols for validation.
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic development.[2][3] this compound is a small molecule inhibitor that targets the Wnt pathway by stabilizing the Axin-scaffolded β-catenin destruction complex.[4][5][6] This stabilization leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby blocking the downstream transcriptional activation of Wnt target genes.[4][5]
This compound exists as two diastereomers: endo-IWR-1 and exo-IWR-1.[7] While endo-IWR-1 is the biologically active form, exo-IWR-1 exhibits significantly reduced activity against the Wnt/β-catenin pathway, rendering it an ideal negative control for experiments utilizing this compound.[8][9][10] The use of exo-IWR-1 allows researchers to distinguish the specific effects of Wnt pathway inhibition from off-target or non-specific cellular responses.
Comparative Efficacy of endo-IWR-1 and exo-IWR-1
Experimental data robustly demonstrates the differential activity of the two this compound stereoisomers. The primary mechanism of this compound action, the stabilization of Axin2, is potently induced by endo-IWR-1, while exo-IWR-1 shows a markedly diminished effect.[7] This directly translates to their respective abilities to inhibit Wnt-dependent transcription.
| Parameter | endo-IWR-1 | exo-IWR-1 | Reference |
| Wnt/β-catenin Reporter Assay (IC50) | ~180 nM | >10 µM | [1] |
| Axin2 Protein Stabilization | Potent Induction | Greatly Reduced Induction | [7] |
| Zebrafish Tail Fin Regeneration | Inhibition at 0.5 µM | Little to no effect at 10 µM | [1] |
Visualizing the Mechanism of Action
To understand the distinct roles of endo-IWR-1 and exo-IWR-1, it is helpful to visualize their point of intervention in the Wnt signaling pathway.
Caption: The Wnt signaling pathway and the intervention point of this compound isomers.
Experimental Workflow for Validation
A typical experimental workflow to validate the differential activity of endo-IWR-1 and exo-IWR-1 involves a combination of cell-based reporter assays and biochemical analysis.
Caption: Experimental workflow for comparing endo-IWR-1 and exo-IWR-1 activity.
Experimental Protocols
Wnt/β-catenin Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. A common method utilizes a cell line stably expressing a SuperTOPFlash (STF) reporter, which consists of multiple TCF/LEF binding sites upstream of a luciferase gene.
Materials:
-
L-cells stably expressing the STF reporter (or other suitable reporter cell line)
-
DMEM with 10% FBS and antibiotics
-
Wnt3a-conditioned media or recombinant Wnt3a
-
endo-IWR-1 (stock solution in DMSO)
-
exo-IWR-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Seed STF reporter cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing Wnt3a (to activate the pathway) and the respective treatments:
-
Vehicle (DMSO)
-
endo-IWR-1 (at various concentrations, e.g., 10 nM to 10 µM)
-
exo-IWR-1 (at the same concentrations as endo-IWR-1)
-
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.
-
Normalize the luciferase readings to a measure of cell viability (e.g., a parallel plate stained with crystal violet or a multiplexed viability assay) if cytotoxicity is a concern.
-
Plot the dose-response curves for both endo-IWR-1 and exo-IWR-1 to determine their respective IC50 values.
Axin2 Stabilization Assay (Western Blot)
This assay assesses the ability of this compound isomers to stabilize the Axin2 protein, a key component of the β-catenin destruction complex.
Materials:
-
DLD-1 cells (or another cell line with a constitutively active Wnt pathway)
-
RPMI 1640 medium with 10% FBS and antibiotics
-
endo-IWR-1 (stock solution in DMSO)
-
exo-IWR-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed DLD-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with vehicle (DMSO), endo-IWR-1 (e.g., 10 µM), or exo-IWR-1 (e.g., 10 µM) for a specified time (e.g., 4-8 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to compare the levels of Axin2 stabilization between the different treatments.
References
- 1. Proteomic Analysis of Zebrafish Caudal Fin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 10. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Comparative Guide to its Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor IWR-1, focusing on its selectivity and potential for cross-reactivity with other major signaling pathways. The information presented is based on available experimental data to assist researchers in the design and interpretation of their studies.
This compound: Primary Mechanism of Action in the Wnt/β-Catenin Pathway
This compound (Inhibitor of Wnt Response-1) is a well-characterized and potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[3][4] In the absence of Wnt signaling, this complex targets β-catenin for proteasomal degradation. By stabilizing Axin, this compound enhances the degradation of β-catenin, thereby preventing its accumulation and subsequent translocation to the nucleus to activate Wnt target gene expression.[3][4][5]
The potency of this compound in inhibiting the Wnt/β-catenin pathway has been determined in cell-based reporter assays, with a reported half-maximal inhibitory concentration (IC50) of approximately 180 nM.[1]
Quantitative Analysis of this compound Selectivity
While direct, comprehensive screening of this compound against a broad panel of kinases and other signaling pathways is not extensively documented in publicly available literature, some key selectivity data has been reported. This compound was identified as a tankyrase inhibitor. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are involved in the regulation of Axin levels.
The following table summarizes the known inhibitory activities of this compound.
| Target Pathway/Protein | Assay Type | IC50 (nM) | Reference |
| Wnt/β-catenin Pathway | Cell-based reporter assay | 180 | [1] |
| Tankyrase 1 (TNKS1) | Biochemical assay | 131 | [6] |
| Tankyrase 2 (TNKS2) | Biochemical assay | 56 | [6] |
| PARP1 | Biochemical assay | >18,750 | [6] |
| PARP2 | Biochemical assay | >18,750 | [6] |
This data demonstrates that this compound is a potent inhibitor of Tankyrase 1 and 2, consistent with its mechanism of stabilizing Axin. Importantly, it shows high selectivity for tankyrases over the closely related PARP1 and PARP2 enzymes, with over 100-fold greater potency for TNKS1 and over 300-fold for TNKS2 compared to the tested concentration for PARP1/2.[6]
Cross-Reactivity with Other Major Signaling Pathways: A Qualitative Assessment
Due to the limited availability of direct quantitative data on the cross-reactivity of this compound with the Notch, Hedgehog, TGF-β, and MAPK signaling pathways, the following sections provide a qualitative overview based on the known crosstalk between these pathways and the Wnt signaling cascade.
Hedgehog (Hh) Signaling
The Wnt and Hedgehog signaling pathways are both critical for embryonic development and tissue homeostasis, and there is evidence of significant crosstalk between them. Some studies suggest that the two pathways can act antagonistically. For instance, in certain cellular contexts, activation of the Wnt/β-catenin pathway can suppress Hedgehog signaling. Conversely, inhibition of the Wnt pathway could potentially lead to an upregulation of Hedgehog signaling activity. However, there is no direct evidence to suggest that this compound directly binds to and inhibits core components of the Hedgehog pathway.
Notch Signaling
Crosstalk between the Notch and Wnt signaling pathways is complex and highly context-dependent, with reports of both synergistic and antagonistic interactions. For example, in some systems, Notch signaling can inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin. In other contexts, the pathways can cooperate to regulate cell fate decisions. There is currently no direct evidence from broad screening panels to indicate that this compound directly inhibits key components of the Notch signaling pathway, such as the γ-secretase complex or Notch receptors.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β and Wnt signaling pathways are known to interact at multiple levels to regulate a wide range of cellular processes, including cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT). For instance, TGF-β can induce the expression of Wnt antagonists, while Wnt signaling can modulate the cellular response to TGF-β. At present, there is no published data to suggest that this compound directly inhibits TGF-β receptors or Smad proteins, the key mediators of TGF-β signaling.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Experimental Protocols
To aid researchers in assessing the selectivity of this compound in their own experimental systems, the following are generalized protocols for key assays.
Wnt/β-catenin Reporter Assay
-
Cell Line: Use a cell line stably expressing a TCF/LEF-driven luciferase reporter construct (e.g., HEK293T-TCF/LEF-Luc).
-
Seeding: Plate cells in a 96-well plate at a suitable density.
-
Treatment: The following day, treat the cells with a dose-response of this compound or a vehicle control (e.g., DMSO). To induce Wnt signaling, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for β-catenin Levels
-
Cell Culture and Treatment: Plate cells and treat with this compound and a Wnt signaling activator as described above.
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against β-catenin, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of β-catenin.
Visualizations
Wnt/β-Catenin Signaling Pathway and this compound's Point of Intervention
References
- 1. stemcell.com [stemcell.com]
- 2. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Wnt Pathway: A Comparative Guide to IWR-1 Activity in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IWR-1's performance across various cancer cell line models, supported by experimental data. This compound, a potent inhibitor of the Wnt/β-catenin signaling pathway, has demonstrated significant anti-cancer activity by promoting the degradation of β-catenin.
The aberrant activation of the Wnt signaling pathway is a critical driver in the development and progression of numerous cancers. This compound targets this pathway by stabilizing the β-catenin destruction complex, leading to decreased levels of nuclear β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation, migration, and survival. This guide summarizes the quantitative effects of this compound on different cancer cell lines, details the experimental protocols used to obtain this data, and provides visual representations of the signaling pathway and experimental workflows.
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory effects of this compound on various cancer cell lines. The data highlights the differential sensitivity of these cell lines to this compound treatment.
| Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Colorectal Cancer | HCT116 | Cell Proliferation | Inhibition of cell growth | Dose- and time-dependent decrease | [1] |
| Colorectal Cancer | HT29 | Cell Proliferation | Inhibition of cell growth | Dose- and time-dependent decrease | [2] |
| Colorectal Cancer | SW480 | Epithelial-Mesenchymal Transition (EMT) | Inhibition of EMT | This compound inhibits EMT | [2] |
| Colorectal Cancer | SW620 | Epithelial-Mesenchymal Transition (EMT) | Inhibition of EMT | This compound inhibits EMT | [2] |
| Colorectal Cancer | DLD-1 | β-catenin levels | Decrease in non-E-cadherin bound β-catenin | This compound decreases free β-catenin | [3] |
| Osteosarcoma | Cancer Stem-like Cells | Apoptosis | Induction of apoptosis | This compound induces apoptosis | [4] |
| Glioblastoma | U251 | Cell Cycle | Cell cycle arrest | Arrest at G0/G1 phase | [5] |
| Wnt Signaling | - | Biochemical Assay | IC50 for Wnt/β-catenin pathway inhibition | 180 nM | [6] |
Visualizing the Mechanism and Methods
To better understand the context of this compound's activity, the following diagrams illustrate the canonical Wnt signaling pathway and a typical experimental workflow for assessing the inhibitor's effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Wound Healing (Scratch) Assay
This assay is employed to evaluate the effect of this compound on cancer cell migration.[7][8][9]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a scratch or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time to quantify cell migration.
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of specific proteins, such as β-catenin.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (or other proteins of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
This guide provides a foundational understanding of this compound's activity in various cancer cell line models. The presented data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of Wnt pathway inhibitors in oncology. Further research is warranted to expand the scope of cancer cell lines tested and to translate these in vitro findings into in vivo models.
References
- 1. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt inhibitory factor-1 regulates glioblastoma cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of IWR-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of IWR-1, a Wnt signaling inhibitor. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1]
Key Safety and Handling Information
Before proceeding with the disposal of this compound, it is imperative to be familiar with its safety and handling requirements. The following table summarizes critical information derived from safety data sheets.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, safety goggles, and a lab coat should be worn. | |
| Ventilation | Work in a well-ventilated area, preferably in a laboratory fume hood. | |
| Accidental Spills | Clean up spills using an inert absorbent material and place in a suitable, sealed container for disposal. | |
| Environmental Precautions | Prevent the substance from entering drains, sewers, surface water, or ground water. It is considered slightly hazardous to water. | [1] |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including unused solid compound and solutions.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves
-
Sealed, labeled waste container (e.g., "Non-halogenated organic waste")
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
-
Disposal of Solid this compound Waste:
-
Carefully transfer any unused or waste solid this compound into a designated and properly labeled waste container.
-
Avoid generating dust. If the powder is fine, moisten it slightly with a suitable solvent (e.g., DMSO, ethanol) before transfer.
-
-
Disposal of this compound Solutions:
-
Solutions of this compound in organic solvents (such as DMSO or dimethylformamide) should be collected in a designated, sealed, and labeled container for non-halogenated organic waste.[2]
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
-
Decontamination of Glassware and Surfaces:
-
Rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the initial rinseate as chemical waste.
-
Subsequent washes with soap and water can be performed after the initial solvent rinse.
-
Wipe down any contaminated surfaces with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaner. Dispose of the cleaning materials as solid chemical waste.
-
-
Final Disposal:
-
Ensure the waste container is securely sealed and clearly labeled with the contents.
-
Store the waste container in a designated secondary containment area while awaiting pickup.
-
Dispose of the chemical waste through your institution's official hazardous waste disposal program, following all local, state, and federal regulations.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling IWR-1
Essential Safety and Handling Guide for IWR-1
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of the Wnt/β-catenin signaling pathway. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 409.44 g/mol | [1] |
| CAS Number | 1127442-82-3 | [1][2] |
| Formula | C₂₅H₁₉N₃O₂ | |
| Physical State | Crystalline solid / Powder | [3] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM) and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [3][4] |
| Storage Temperature | -20°C | [3][4] |
| Stability | ≥4 years when stored as a solid at -20°C. | [3] |
Personal Protective Equipment (PPE)
While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is prudent to handle it with care as with any research chemical.[2] The following personal protective equipment is recommended to ensure user safety.
-
Eye Protection : Wear appropriate safety goggles or glasses.
-
Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection : Wear a lab coat or suitable protective clothing to prevent skin exposure.
-
Respiratory Protection : If there is a risk of inhaling the powder, especially when handling larger quantities, use a suitable respirator. It is recommended to handle this compound powder in a fume hood where possible.
Handling and Storage Protocol
Proper handling and storage are critical for user safety and to maintain the chemical's stability.
Receiving and Storage:
-
Upon receipt, centrifuge the vial before opening to ensure all the powder is at the bottom.[5]
-
Store the solid compound in a tightly sealed container at -20°C, protected from light.[4]
Preparation of Stock Solutions:
-
Solvent Selection : this compound is soluble in organic solvents like DMSO and DMF.[3][4] For most biological experiments, DMSO is the solvent of choice.
-
Procedure for a 10 mM Stock Solution in DMSO :
-
Aqueous Solutions : this compound is sparingly soluble in aqueous buffers.[3][4] To prepare an aqueous working solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3][4] It is not recommended to store aqueous solutions for more than one day.[3][4]
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the DMSO stock solution at -20°C for up to one year or at -80°C for longer-term storage.[5][6]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill. Prevent the powder or solution from entering drains.
-
Clean-up : For a solid spill, pick up the material mechanically. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose : Place the absorbed material and any contaminated cleaning materials into a suitable, sealed container for disposal.
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to reach the sewage system or ground water.[2]
Experimental Workflow Visualization
The following diagram illustrates the key procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
